molecular formula C9H18O2 B15600434 Nonanoic acid-d2

Nonanoic acid-d2

Cat. No.: B15600434
M. Wt: 160.25 g/mol
InChI Key: FBUKVWPVBMHYJY-MGVXTIMCSA-N
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Description

Nonanoic acid-d2 is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O2

Molecular Weight

160.25 g/mol

IUPAC Name

2,2-dideuteriononanoic acid

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i8D2

InChI Key

FBUKVWPVBMHYJY-MGVXTIMCSA-N

Origin of Product

United States

Foundational & Exploratory

A Guide to the Synthesis and Purification of Nonanoic Acid-d2 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nonanoic acid-d2, a deuterated stable isotope-labeled compound valuable for a range of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. This document outlines detailed methodologies for synthesis, purification, and analytical characterization to ensure high isotopic enrichment and chemical purity.

Introduction to Deuterated Nonanoic Acid

Nonanoic acid, a nine-carbon saturated fatty acid, plays various roles in biological systems.[1][2][3] Its deuterated analogue, this compound, where two hydrogen atoms are replaced by deuterium (B1214612), serves as a powerful tool in scientific research. The introduction of deuterium atoms provides a distinct mass signature, enabling sensitive and specific tracing and quantification in complex biological matrices without altering the fundamental chemical properties of the molecule.[1][4]

Applications in Research:

  • Metabolic Tracing: Elucidating the metabolic pathways of fatty acids.[5]

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of drugs.

  • Internal Standards: Serving as a reliable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

Synthesis of this compound

The synthesis of this compound primarily involves the introduction of deuterium at the α-position to the carboxyl group. This can be achieved through several methods, with base-catalyzed hydrogen-deuterium (H/D) exchange being a common and effective approach.

Synthesis via α-Deuteration of Nonanoic Acid

A prevalent method for introducing deuterium at the α-position of a carboxylic acid is through a base-catalyzed exchange reaction using a deuterium source like deuterium oxide (D₂O).[6][7]

Experimental Protocol: Base-Catalyzed H/D Exchange

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nonanoic acid in a suitable solvent.

  • Addition of Base and Deuterium Source: Add a catalytic amount of a strong base (e.g., sodium methoxide (B1231860) or potassium tert-butoxide). Introduce a significant excess of deuterium oxide (D₂O) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient to achieve high deuterium incorporation. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the α-proton signal.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a deuterated acid (e.g., DCl in D₂O) to protonate the carboxylate and quench the base.

  • Extraction: Extract the deuterated nonanoic acid with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude this compound.

Table 1: Summary of α-Deuteration Reaction Parameters

ParameterValue/Condition
Starting MaterialNonanoic Acid
Deuterium SourceDeuterium Oxide (D₂O)
CatalystStrong Base (e.g., NaOMe, KOtBu)
SolventAnhydrous, aprotic solvent (optional)
TemperatureReflux
Reaction Time24-72 hours (monitor for completion)
Typical Isotopic Enrichment>95%

Diagram 1: Synthesis Workflow for this compound via α-Deuteration

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Nonanoic_Acid Nonanoic Acid Reaction Base-Catalyzed H/D Exchange (D₂O, Base) Nonanoic_Acid->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analysis (NMR, MS) Pure_Product->Analysis Final_Product Characterized This compound Analysis->Final_Product Purification_Analysis_Workflow cluster_purification_methods Purification Methods cluster_analytical_methods Analytical Characterization Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation Chromatography Column Chromatography Crude_Product->Chromatography Recrystallization Low-Temp Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product NMR NMR Spectroscopy (¹H, ²H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (GC-MS, LC-MS) Pure_Product->MS Final_Product Characterized This compound NMR->Final_Product MS->Final_Product

References

Nonanoic acid-d2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core technical data for Nonanoic acid-d2, a deuterated form of nonanoic acid. It is intended for researchers, scientists, and professionals in drug development who require precise information for analytical and experimental purposes.

Core Chemical Properties

This compound, also known as Pelargonic acid-d2, is a stable isotope-labeled fatty acid.[1][2][3] Deuterium labeling makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for mass spectrometry-based quantification.[3][4]

The key quantitative identifiers for this compound are summarized below.

PropertyValue
CAS Number 62689-94-5[4][5]
Molecular Formula C₉H₁₆D₂O₂[4]
Molecular Weight 160.25 g/mol [4]
Synonyms Nonanoic-2,2-d2 Acid, Pelargonic acid-d2, α,α-D2-nonanoic acid[4][5]
Unlabeled CAS Number 112-05-0[1][2][5]

Methodology and Visualization

The request for detailed experimental protocols and signaling pathway diagrams falls outside the scope of providing basic chemical property data. The information presented here—CAS number and molecular weight—is fundamental reference data and does not involve experimental workflows or biological pathways that would necessitate visualization through Graphviz.

Such diagrams are appropriate for illustrating processes, such as:

  • Signaling Pathways: Depicting interactions between molecules in a cell.

  • Experimental Workflows: Outlining the steps of a complex procedure, such as a multi-step synthesis or a bioassay protocol.

  • Logical Relationships: Showing decision trees or classification hierarchies.

As the core topic is confined to the identification and basic properties of a chemical compound, a graphical representation of a process is not applicable. Should you require the visualization of a specific experimental protocol or biological pathway involving nonanoic acid, please provide the relevant details for diagram generation.

References

Deuterated Nonanoic Acid: A Technical Guide to its Physical, Chemical, and Metabolic Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid also known as pelargonic acid, is a naturally occurring compound found in various plants and animals.[1][2] It plays a role as a plant metabolite and is involved in various biological processes, including cell signaling and fatty acid metabolism.[1][3] The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (B1214612) (²H or D), creates deuterated nonanoic acid. This isotopic labeling renders the molecule an invaluable tool in modern research, particularly in mass spectrometry-based studies.[4] Deuterated compounds are chemically similar to their non-deuterated counterparts but are distinguishable by their increased mass, making them ideal internal standards for quantitative analysis and powerful tracers for elucidating metabolic pathways without the need for radioactive materials.[5][6] This guide provides a comprehensive overview of the physical and chemical properties of deuterated nonanoic acid, its role in metabolic pathways, and detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Characteristics

Deuteration has a minimal effect on the bulk physical properties of a molecule but provides a distinct mass shift that is fundamental to its application as a tracer and internal standard. The most common form available for research is per-deuterated nonanoic acid (Nonanoic acid-d17), where all 17 hydrogen atoms on the alkyl chain are replaced with deuterium.[7]

Table 1: Comparison of Physical and Chemical Properties

PropertyNonanoic Acid (Unlabeled)Nonanoic Acid-d17 (Deuterated)Reference(s)
Synonyms Pelargonic Acid, n-Nonoic AcidPelargonic Acid-d17[1][7][8]
Molecular Formula C₉H₁₈O₂C₉HD₁₇O₂[7][9]
Molecular Weight 158.24 g/mol 175.34 g/mol [7][9]
CAS Number 112-05-0130348-94-6[7]
Appearance Colorless to yellowish oily liquidColorless to yellowish oily liquid[2][9]
Melting Point 12.5 °CNot specified, expected to be similar to unlabeled[8][9]
Boiling Point 254 °CNot specified, expected to be similar to unlabeled[8][9]
Density 0.906 g/cm³Not specified, expected to be similar to unlabeled[9]
Solubility Nearly insoluble in water, soluble in organic solventsNearly insoluble in water, soluble in organic solvents[2][8]
Isotopic Purity N/ATypically ≥98%[7][10]

Applications in Metabolic Research

Stable isotope labeling with deuterium is an indispensable tool for tracing the metabolic fate of fatty acids in vivo.[5] By replacing hydrogen with deuterium, researchers can track the absorption, distribution, and transformation of fatty acids through complex metabolic networks.[5][6]

  • Metabolic Flux Analysis: Deuterated nonanoic acid can be introduced into cellular systems or animal models to trace its incorporation into more complex lipids (e.g., triglycerides, phospholipids) and to follow its breakdown through catabolic pathways.[5][11]

  • Quantitative Mass Spectrometry: As a stable isotope-labeled internal standard, deuterated nonanoic acid is critical for accurate quantification in LC-MS and GC-MS methods.[4][12] It co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression, allowing for precise correction of analytical variability.[4][13]

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This difference can lead to a slower rate of reaction for processes that involve C-H bond cleavage.[4] This "kinetic isotope effect" can be exploited to study reaction mechanisms or to develop drugs with enhanced metabolic stability.[4][14]

Key Metabolic and Signaling Pathways

Nonanoic acid, like other fatty acids, is a key player in cellular energy metabolism, primarily through beta-oxidation. It can also serve as a building block for more complex molecules or act as a signaling molecule.[11][15]

Fatty Acid β-Oxidation

Fatty acid β-oxidation is the mitochondrial process by which fatty acids are broken down to produce acetyl-CoA, NADH, and FADH₂.[16][17] This pathway is a major source of cellular energy, especially when glucose levels are low.[16] The process involves a repeating four-step cycle.

fatty_acid_beta_oxidation cluster_0 Mitochondrial Matrix fatty_acyl_coa Fatty Acyl-CoA (Nonanoyl-CoA) trans_enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->trans_enoyl_coa 1. Oxidation (Acyl-CoA Dehydrogenase) fad FAD hydroxyacyl_coa L-β-Hydroxyacyl-CoA trans_enoyl_coa->hydroxyacyl_coa 2. Hydration (Enoyl-CoA Hydratase) ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3. Oxidation (Hydroxyacyl-CoA Dehydrogenase) nad NAD⁺ shorter_acyl_coa Shorter Acyl-CoA (Heptanoyl-CoA) ketoacyl_coa->shorter_acyl_coa 4. Thiolysis (Thiolase) acetyl_coa Acetyl-CoA (to Citric Acid Cycle) ketoacyl_coa->acetyl_coa fadh2 FADH₂ fad->fadh2 h2o H₂O h2o->trans_enoyl_coa nadh NADH + H⁺ nad->nadh coash CoA-SH coash->ketoacyl_coa

Caption: The four repeating steps of the fatty acid β-oxidation spiral.

Fatty Acid Synthesis

Fatty acid synthesis (lipogenesis) occurs in the cytoplasm and is the process of creating fatty acids from acetyl-CoA and malonyl-CoA.[11][15] It is an anabolic pathway that is active when cellular energy is abundant.

fatty_acid_synthesis cluster_1 Cytoplasm acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Carboxylation acc Acetyl-CoA Carboxylase growing_chain Growing Fatty Acyl Chain ketoacyl_acp β-Ketoacyl-ACP growing_chain->ketoacyl_acp 1. Condensation fas Fatty Acid Synthase hydroxyacyl_acp D-β-Hydroxyacyl-ACP ketoacyl_acp->hydroxyacyl_acp 2. Reduction nadph1 NADPH + H⁺ enoyl_acp Crotonyl-ACP hydroxyacyl_acp->enoyl_acp 3. Dehydration longer_chain Longer Acyl-ACP (+2 Carbons) enoyl_acp->longer_chain 4. Reduction nadph2 NADPH + H⁺ longer_chain->growing_chain Repeat Cycle nadp1 NADP⁺ nadph1->nadp1 nadp2 NADP⁺ nadph2->nadp2

Caption: The core reaction cycle of cytoplasmic fatty acid synthesis.

Cellular Signaling

Nonanoic acid has been identified as a signaling molecule in mammalian cells. It can interact with G-protein coupled receptors (GPCRs), such as the olfactory receptor OR51E1, which is expressed in various tissues beyond the nose.[18][19] In the skin, it can alter the sodium/potassium ratio and enhance inflammatory responses by increasing interleukin-6 (IL-6) expression.[18][20] Studies have also shown that nonanoic acid can promote neuronal differentiation and neurite growth.[18][20]

Experimental Protocols and Workflows

The following sections provide generalized protocols for the synthesis and analysis of deuterated nonanoic acid. Researchers should adapt these methods based on available equipment and specific experimental goals.

Synthesis of Nonanoic Acid-d17

This protocol is based on the reduction of nonanoic acid with a deuterated reducing agent followed by re-oxidation, a common method for achieving high levels of deuteration.[21][22] A two-step synthesis from nonanoic acid can also be achieved via hydrogen-deuterium exchange and subsequent Kolbe electrolysis.[23]

Workflow: Synthesis of Nonanoic Acid-d17

synthesis_workflow start Nonanoic Acid reduction Step 1: Reduction (e.g., LiAlD₄ in THF) start->reduction alcohol 1-Nonanol-d19 reduction->alcohol oxidation Step 2: Oxidation (e.g., PCC in CH₂Cl₂) alcohol->oxidation aldehyde Nonanal-d18 oxidation->aldehyde oxidation2 Step 3: Further Oxidation (e.g., Jones Reagent) aldehyde->oxidation2 final_product Nonanoic Acid-d17 oxidation2->final_product purification Purification (Flash Chromatography) final_product->purification analysis_workflow sample_prep 1. Sample Preparation (e.g., Cell Culture, Animal Model) dosing 2. Dosing Introduce Deuterated Nonanoic Acid sample_prep->dosing incubation 3. Incubation (Time Course: 0h, 2h, 6h, 24h) dosing->incubation harvesting 4. Harvesting & Quenching (e.g., Cold Methanol) incubation->harvesting extraction 5. Lipid Extraction (e.g., Folch or Bligh-Dyer) harvesting->extraction derivatization 6. Derivatization (Optional for GC-MS) Convert to FAMEs extraction->derivatization analysis 7. LC-MS/MS Analysis (Separation & Detection) derivatization->analysis data_proc 8. Data Processing (Quantification & M-isotopologue Distribution Analysis) analysis->data_proc

References

Nonanoic Acid-d2 as a Tracer in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has emerged as a powerful methodology for tracing the metabolic fate of molecules in complex biological systems. Deuterated compounds, in particular, offer a non-radioactive and reliable means to track absorption, distribution, metabolism, and excretion (ADME). Nonanoic acid-d2, a deuterium-labeled version of the nine-carbon saturated fatty acid, serves as a valuable tracer for investigating fatty acid metabolism and its role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the application of this compound as a tracer, with a focus on experimental design, analytical methodologies, and the interpretation of metabolic data. While specific quantitative data for this compound tracer studies are not widely available in published literature, this guide outlines the established principles and protocols for conducting such research.

Core Concepts of Stable Isotope Tracing

The fundamental principle behind using this compound as a tracer lies in its chemical similarity to its endogenous, non-labeled counterpart. The deuterium (B1214612) atoms increase the mass of the molecule, allowing it to be distinguished and quantified by mass spectrometry without significantly altering its biological behavior.[1] This enables researchers to follow the journey of the administered this compound and its metabolites, providing insights into the dynamics of fatty acid pathways.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Plasma (Template)

ParameterValueUnits
Cmax (Peak Concentration)e.g., 15.2µmol/L
Tmax (Time to Peak)e.g., 2hours
AUC (Area Under the Curve)e.g., 75.8µmol·h/L
Half-life (t½)e.g., 4.1hours
Clearancee.g., 0.5L/h/kg
Volume of Distributione.g., 2.9L/kg

Table 2: Tissue Distribution of this compound at 4 hours Post-Administration (Template)

TissueConcentration (nmol/g)% of Administered Dose
Livere.g., 120.5e.g., 15.2
Adipose Tissue (Epididymal)e.g., 85.2e.g., 10.7
Skeletal Muscle (Gastrocnemius)e.g., 45.1e.g., 5.7
Hearte.g., 62.8e.g., 7.9
Braine.g., 5.3e.g., 0.7
Kidneye.g., 78.9e.g., 9.9

Table 3: Metabolic Fate of this compound: Major Metabolites in Urine (Template)

MetaboliteChemical Formula% of Total Urinary Excretion
Unchanged this compoundC9H16D2O2e.g., 45.3
Heptanedioic Acid-d2C7H10D2O4e.g., 20.1
Pimelic Acid-d2C7H10D2O4e.g., 15.8
Adipic Acid-d2C6H8D2O4e.g., 9.5
Other-e.g., 9.3

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of deuterated fatty acid tracers like this compound. These protocols are generalized and should be optimized for specific experimental goals.

Protocol 1: In Vivo Tracer Administration and Sample Collection
  • Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats) based on the research question. House animals in a controlled environment with a standard diet for an acclimatization period of at least one week.

  • Tracer Preparation: Prepare a sterile dosing solution of this compound. For oral administration, the tracer can be dissolved in a suitable vehicle like corn oil. For intravenous administration, it should be formulated in a biocompatible solution, such as a sterile saline solution containing a low concentration of albumin to aid solubility.

  • Administration:

    • Oral Gavage: Administer a precise dose of the this compound solution directly into the stomach using a gavage needle. Typical doses in rodent models for fatty acid tracers range from 5 to 50 mg/kg body weight.

    • Intravenous Injection: Inject the sterile tracer solution via a tail vein or other suitable vessel. This method allows for direct entry into the systemic circulation.

    • Constant Infusion: For steady-state kinetic studies, a primed-constant infusion can be used, where an initial bolus is followed by a continuous infusion at a lower rate.[2]

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via tail vein, saphenous vein, or cardiac puncture at the terminal endpoint. Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to separate plasma.

    • Tissues: At the terminal endpoint, perfuse the animal with cold saline to remove blood from the organs. Harvest tissues of interest (e.g., liver, adipose tissue, muscle, brain), rinse with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.

    • Urine and Feces: House animals in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours).

  • Storage: Store all plasma, tissue, urine, and feces samples at -80°C until analysis.

Protocol 2: Quantification of this compound and its Metabolites by GC-MS
  • Lipid Extraction:

    • Plasma/Urine: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or methyl tert-butyl ether (MTBE).

    • Tissues: Homogenize the frozen tissue in a suitable buffer and then perform lipid extraction using a method like the Folch or Bligh-Dyer procedure.

  • Hydrolysis (for total fatty acid analysis): To measure this compound incorporated into complex lipids, the lipid extract must be hydrolyzed. This is typically done by saponification using a strong base (e.g., KOH in methanol) to release the fatty acids from their ester linkages.

  • Derivatization: Convert the free fatty acids into their more volatile methyl ester derivatives (fatty acid methyl esters, FAMEs) by incubation with a methylating agent such as boron trifluoride-methanol or methanolic HCl.

  • GC-MS Analysis:

    • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: Employ a capillary column suitable for FAME analysis (e.g., a DB-225ms or similar polar column).

    • GC Conditions:

      • Injector Temperature: 250°C

      • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature of around 240°C at a rate of 3-5°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity. Monitor the characteristic ions for the methyl ester of nonanoic acid and its deuterated isotopologue.

  • Quantification: Create a standard curve using known concentrations of both nonanoic acid and this compound. Use a suitable internal standard (e.g., a deuterated fatty acid of a different chain length, like heptadecanoic acid-d33) to correct for variations in extraction and derivatization efficiency.

Mandatory Visualization

Experimental Workflow for In Vivo Tracer Study

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_collection Sample Collection cluster_analysis Analysis Tracer_Prep This compound Formulation Dosing Tracer Administration (Oral Gavage or IV) Tracer_Prep->Dosing Animal_Acclimation Animal Acclimation (e.g., Mouse) Animal_Acclimation->Dosing Blood Blood Sampling (Time Course) Dosing->Blood Tissues Tissue Harvest (Terminal) Dosing->Tissues Excreta Urine/Feces Collection Dosing->Excreta Extraction Lipid Extraction Blood->Extraction Tissues->Extraction Excreta->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Quantification GCMS->Data

Caption: Workflow for an in vivo study using this compound as a tracer.

Metabolic Pathway: Peroxisomal Beta-Oxidation of Nonanoic Acid

Nonanoic acid, as a medium-chain fatty acid, can undergo beta-oxidation in both mitochondria and peroxisomes. The peroxisomal pathway is particularly important for fatty acids that are not efficiently metabolized by mitochondria.

peroxisomal_beta_oxidation cluster_cycle One Cycle of β-Oxidation Nonanoic_Acid This compound ACSL Acyl-CoA Synthetase Nonanoic_Acid->ACSL ATP -> AMP + PPi Nonanoyl_CoA Nonanoyl-CoA-d2 ACOX1 Acyl-CoA Oxidase 1 Nonanoyl_CoA->ACOX1 FAD -> FADH2 Enoyl_CoA trans-Δ2-Enoyl-CoA-d2 MFE2 Multifunctional Enzyme 2 Enoyl_CoA->MFE2 H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA-d2 Hydroxyacyl_CoA->MFE2 NAD+ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA-d2 ACAA1 3-Ketoacyl-CoA Thiolase Ketoacyl_CoA->ACAA1 CoA-SH Heptanoyl_CoA Heptanoyl-CoA-d2 Acetyl_CoA Acetyl-CoA ACSL->Nonanoyl_CoA ACOX1->Enoyl_CoA MFE2->Hydroxyacyl_CoA MFE2->Ketoacyl_CoA ACAA1->Heptanoyl_CoA ACAA1->Acetyl_CoA

Caption: Peroxisomal beta-oxidation pathway for this compound.

Conclusion

This compound is a potent tool for researchers investigating fatty acid metabolism. While specific quantitative tracer data for this molecule is still emerging, the experimental frameworks and analytical methods are well-established. By employing the protocols outlined in this guide, scientists can generate high-quality data to elucidate the roles of nonanoic acid in health and disease. The use of structured data presentation and clear visualization of metabolic pathways, as demonstrated, will be crucial for the effective communication and interpretation of these findings, ultimately advancing our understanding of lipid biology and aiding in the development of novel therapeutic strategies.

References

Understanding the Isotopic Labeling of Nonanoic Acid-d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nonanoic acid-d2, a deuterated form of the nine-carbon saturated fatty acid, nonanoic acid. Isotopic labeling with deuterium (B1214612) (²H or D) offers a powerful tool for researchers in various scientific disciplines, particularly in drug development and metabolic research. This document details the synthesis, analytical applications, and biological significance of this compound, with a focus on its use as an internal standard and a metabolic tracer.

Synthesis of this compound

The introduction of deuterium atoms into the nonanoic acid molecule can be achieved through several synthetic strategies. The specific method employed will dictate the position and number of deuterium labels. A common approach involves the deuteration at the α-position (C-2) to the carboxyl group, yielding 2,2-d₂-nonanoic acid. This can be achieved through a homologation procedure.

A representative, though not exhaustive, synthetic protocol for preparing 2,2-d₂-nonanoic acid is outlined below. This procedure is adapted from established methods for the deuteration of fatty acids.

Experimental Protocol: Synthesis of 2,2-d₂-Nonanoic Acid

Materials:

Procedure:

  • Acid Chloride Formation: Octanoic acid is converted to its corresponding acid chloride by reacting it with an excess of oxalyl chloride in an anhydrous solvent. The reaction is typically stirred at room temperature until the evolution of gas ceases. The excess oxalyl chloride and solvent are then removed under reduced pressure.

  • Deuterated Arndt-Eistert Homologation:

    • The freshly prepared octanoyl chloride is dissolved in an anhydrous solvent and slowly added to a solution of diazomethane in diethyl ether at 0°C. (Caution: Diazomethane is explosive and toxic. This step should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.)

    • The resulting diazoketone is then subjected to a Wolff rearrangement in the presence of silver benzoate as a catalyst and deuterium oxide (D₂O) as the deuterium source. This rearrangement with subsequent deuteration yields the one-carbon homologated 2,2-d₂-nonanoic acid.

  • Purification: The crude this compound is purified using techniques such as column chromatography on silica (B1680970) gel or distillation under reduced pressure to yield the final product with high isotopic and chemical purity.

Isotopic Purity Assessment: The isotopic purity of the synthesized this compound is crucial for its application and is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Applications of this compound

The primary application of this compound in analytical chemistry is as an internal standard for the accurate quantification of endogenous nonanoic acid in various biological matrices.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its higher mass-to-charge ratio (m/z) in mass spectrometry. This allows for the correction of sample loss during extraction and instrumental variability.[2]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

  • Sample Preparation:

    • To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), a precise amount of this compound internal standard is added.

    • Lipids are extracted using a suitable organic solvent system, such as a Folch extraction (chloroform:methanol, 2:1 v/v).

    • The extracted lipids are then saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release the free fatty acids.

  • Derivatization: To increase volatility for GC analysis, the carboxylic acid group of nonanoic acid and this compound is derivatized. A common method is esterification to form methyl esters (FAMEs) by heating with BF₃-methanol or by using a milder reagent like (trimethylsilyl)diazomethane.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions for both the analyte and the internal standard.

Quantitative Data for GC-MS Analysis of Nonanoic Acid:

ParameterValueReference
Quantitative Ion (m/z) 73[3]
Qualitative Ions (m/z) 60, 115, 129[3]
Limit of Quantification (LOQ) 0.05 µg/g[4]

Table 1: Representative quantitative parameters for the GC-MS analysis of nonanoic acid.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids without the need for derivatization.

Experimental Protocol:

  • Sample Preparation:

    • Similar to the GC-MS protocol, a known amount of this compound is added to the sample.

    • Protein precipitation is performed by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • The supernatant containing the fatty acids is collected, and the solvent is evaporated. The residue is reconstituted in the initial mobile phase.

  • LC-MS/MS Analysis:

    • The sample is injected onto a reverse-phase column (e.g., C18).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both nonanoic acid and this compound.

Quantitative Data for LC-MS/MS Analysis:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nonanoic acid157.1113.1
This compound159.1115.1

Table 2: Example of precursor and product ions for MRM analysis of nonanoic acid and this compound. Note: The exact m/z values may vary slightly depending on the instrument and adduct ion.

Role in Signaling Pathways

Nonanoic acid, as a medium-chain fatty acid, is not only a metabolic fuel but also a signaling molecule that can modulate cellular processes. Isotopic labeling with deuterium allows for tracing its metabolic fate and its incorporation into various cellular components, providing insights into these signaling pathways.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

Recent studies have identified nonanoic acid as a direct ligand and a partial agonist for PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[5]

PPAR_Activation cluster_nucleus Nucleus Nonanoic_Acid Nonanoic Acid PPARg PPARγ Nonanoic_Acid->PPARg Binds as a partial agonist RXR RXR PPARg->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Regulation Regulation of Lipid Metabolism & Inflammation Target_Genes->Metabolic_Regulation

Caption: Activation of the PPARγ signaling pathway by nonanoic acid.

AMP-Activated Protein Kinase (AMPK) Signaling

Non-esterified fatty acids have been shown to activate the AMPK signaling pathway, a central regulator of cellular energy homeostasis.[6] Activation of AMPK generally shifts metabolism towards catabolic processes to generate ATP.

AMPK_Activation Fatty_Acids Non-esterified Fatty Acids (including Nonanoic Acid) LKB1 LKB1 Fatty_Acids->LKB1 Upregulates PPARa PPARα Fatty_Acids->PPARa Directly Activates AMPK AMPK AMPK->PPARa Increases Expression & Activity SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Expression & Activity ACC ACC AMPK->ACC Phosphorylates & Inhibits LKB1->AMPK Phosphorylates & Activates Lipid_Oxidation Increased Lipid Oxidation PPARa->Lipid_Oxidation Lipid_Synthesis Decreased Lipid Synthesis SREBP1c->Lipid_Synthesis ACC->Lipid_Synthesis

Caption: Activation of the AMPK signaling pathway by non-esterified fatty acids.

Conclusion

This compound is an invaluable tool for researchers in the fields of drug development, metabolomics, and cell biology. Its use as an internal standard ensures the accuracy and reliability of quantitative analytical methods, while its application as a metabolic tracer provides critical insights into the complex roles of medium-chain fatty acids in cellular signaling and metabolism. The detailed protocols and data presented in this guide serve as a foundational resource for the effective implementation of this compound in experimental workflows.

References

A Technical Guide to High-Purity Nonanoic Acid-d2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides an in-depth overview of high-purity Nonanoic acid-d2, a deuterated analog of the nine-carbon saturated fatty acid, nonanoic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of this stable isotope-labeled compound in their experimental workflows. This compound serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry-based analyses.[1][2] This guide details its commercial availability, technical specifications, relevant experimental protocols, and key metabolic pathways.

Commercial Availability and Specifications

High-purity this compound is a specialized chemical primarily available through select suppliers catering to the research and pharmaceutical industries. MedchemExpress has been identified as a key commercial supplier of this compound.[1][2] While other suppliers offer different deuterated versions of nonanoic acid (e.g., Nonanoic acid-d17 or -d4), the d2 variant is less commonly listed.[3]

The quantitative data for this compound, as provided by MedchemExpress for a specific batch, are summarized in the table below. Researchers are advised to consult the Certificate of Analysis for the specific lot they purchase to obtain the most accurate and up-to-date information.

Table 1: Quantitative Specifications of Commercially Available this compound

ParameterSpecificationSupplier/Product ID
Chemical Purity 98.63%MedchemExpress / HY-N7057S3
Isotopic Purity Not explicitly stated on product page, refer to COAMedchemExpress / HY-N7057S3
Appearance LiquidMedchemExpress / HY-N7057S3
Molecular Formula C₉H₁₆D₂O₂MedchemExpress / HY-N7057S3
Molecular Weight 160.26 g/mol MedchemExpress / HY-N7057S3
Storage -20°C for 1 month, -80°C for 6 monthsMedchemExpress / HY-N7057S3

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the analysis of unlabeled nonanoic acid and other fatty acids in biological samples.[1] It can also be employed as a tracer in metabolic studies to investigate the fate of nonanoic acid in various biological systems.

Protocol for Fatty Acid Analysis using this compound as an Internal Standard

This protocol is adapted from established methods for fatty acid analysis and is suitable for samples such as plasma, tissues, or cell cultures.[4][5]

1. Sample Preparation and Lipid Extraction:

  • For liquid samples (e.g., plasma, cell culture media), transfer a known volume (e.g., 100 µL) into a glass tube.

  • For tissue samples, homogenize a known weight of the tissue in a suitable buffer.

  • Add a precise amount of this compound solution (in a compatible solvent like ethanol) to the sample. The amount should be determined based on the expected concentration of the endogenous nonanoic acid.

  • Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the sample for lipid extraction.

  • Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

  • Carefully collect the lower organic phase, which contains the lipids.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Dry the collected organic phase under a stream of nitrogen.

  • To the dried lipid extract, add a solution of boron trifluoride in methanol (BF₃-methanol).

  • Heat the mixture to facilitate the transesterification of fatty acids to their corresponding methyl esters. This step increases the volatility of the fatty acids for GC-MS analysis.[4]

  • After cooling, add hexane (B92381) and a saturated sodium chloride solution to extract the FAMEs into the hexane layer.

3. GC-MS Analysis:

  • Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS system.

  • Gas Chromatography (GC) Conditions:

    • Column: A suitable capillary column for FAME analysis (e.g., a DB-225 or similar).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient to ensure the separation of different FAMEs.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor the characteristic ions for both unlabeled nonanoic acid methyl ester and the deuterated internal standard.

4. Quantification:

  • Create a calibration curve by preparing standards with known concentrations of unlabeled nonanoic acid and a constant concentration of this compound.

  • Process the standards using the same extraction and derivatization procedure as the samples.

  • Plot the ratio of the peak area of the analyte (unlabeled nonanoic acid methyl ester) to the peak area of the internal standard (this compound methyl ester) against the concentration of the analyte.

  • Determine the concentration of nonanoic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualization of Experimental Workflow and Metabolic Pathway

To aid in the conceptual understanding of the application of this compound, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound Sample->Spike Add Internal Standard Extract Lipid Extraction (Chloroform/Methanol) Spike->Extract Dry Dry Lipid Extract Extract->Dry FAME Transesterification to FAMEs (BF3-Methanol) Dry->FAME Extract_FAME Hexane Extraction FAME->Extract_FAME GCMS GC-MS Analysis Extract_FAME->GCMS Quant Quantification GCMS->Quant

Experimental workflow for fatty acid analysis using this compound.

metabolic_pathway cluster_uptake Cellular Uptake cluster_activation Activation cluster_beta_oxidation Beta-Oxidation cluster_tca TCA Cycle NA_d2 This compound Nonanoyl_CoA_d2 Nonanoyl-CoA-d2 NA_d2->Nonanoyl_CoA_d2 Acyl-CoA Synthetase Propionyl_CoA Propionyl-CoA Nonanoyl_CoA_d2->Propionyl_CoA Acetyl_CoA_d2 Acetyl-CoA-d2 (from C2-C9) Nonanoyl_CoA_d2->Acetyl_CoA_d2 Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization TCA_Intermediates TCA Cycle Intermediates Acetyl_CoA_d2->TCA_Intermediates Succinyl_CoA->TCA_Intermediates

Metabolic fate of this compound.

As an odd-chain fatty acid, the beta-oxidation of nonanoic acid yields molecules of acetyl-CoA and a final three-carbon unit, propionyl-CoA.[6] Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle. By using this compound, researchers can trace the incorporation of the deuterium (B1214612) label into these downstream metabolites, providing insights into fatty acid metabolism and its contribution to central carbon metabolism.

References

Technical Guide: Safety and Handling Precautions for Nonanoic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Nonanoic acid-d2 (CAS: 62689-94-5), a deuterated form of Nonanoic acid. This compound is utilized in research and development, often as an internal standard or tracer in quantitative analysis by NMR, GC-MS, or LC-MS due to the incorporation of stable heavy isotopes.[1][2] Given its chemical properties, understanding and implementing rigorous safety protocols is critical to ensure the well-being of laboratory personnel and to maintain experimental integrity. This document outlines the substance's properties, associated hazards, handling procedures, and emergency response protocols.

Physicochemical and Toxicological Properties

This compound shares its primary chemical characteristics with its non-deuterated counterpart, Nonanoic acid (also known as Pelargonic acid). It is a colorless, oily liquid with a rancid odor.[3][4] While deuteration can affect pharmacokinetic and metabolic profiles, the fundamental safety and handling precautions remain consistent with the parent compound.[1]

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 62689-94-5 [1][3]
Molecular Formula C₉H₁₆D₂O₂ [1]
Molecular Weight 160.25 g/mol [1]
Physical State Liquid [3]
Color Colorless [3][5]
Melting Point 12 °C (54 °F) [3]
Boiling Point 254 °C (489 °F) [3]
Density 0.906 g/cm³ [3]
Flash Point 140 °C (284 °F) [3]
Auto-ignition Temp. 355 °C (671 °F) [3]
Water Solubility 0.28 g/L [3]
Partition Coefficient log Pow: 3.42 [3]

| Vapor Pressure | 0.04 hPa at 20 °C |[3] |

Table 2: Summary of Toxicological Data (Primarily based on Nonanoic Acid)

Hazard Endpoint Observation Source(s)
Acute Oral Toxicity LD50: 15,000 mg/kg (mouse); 5,000 mg/kg (rat) [5]
Acute Intravenous Toxicity LD50: 224 mg/kg (mouse) [5]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[3][6] [3][6]
Eye Damage/Irritation Causes severe eye damage; risk of serious injury.[3][6][7] [3][6][7]
Inhalation Hazard May be harmful if inhaled; vapors can cause respiratory tract irritation.[3] [3]
Ingestion Hazard May be harmful if swallowed; can cause chemical burns in the oral cavity and gastrointestinal tract.[3][7] [3][7]
Carcinogenicity Not identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[3] [3]

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[6] |[6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is corrosive and can cause severe damage upon contact with skin and eyes.[3][7] Vapors may be irritating to the respiratory system.[7]

Table 3: GHS Hazard Statements

Code Statement Source(s)
H314 Causes severe skin burns and eye damage. [6]
H315 Causes skin irritation. [5]
H318 Causes serious eye damage. [6]
H319 Causes serious eye irritation. [5]
H402 Harmful to aquatic life. [6]

| H412 | Harmful to aquatic life with long lasting effects. |[5][6] |

Experimental and Laboratory Handling Protocols

Adherence to strict laboratory protocols is mandatory when working with this compound to minimize exposure risk.

3.1. Engineering Controls

  • Ventilation: All work must be conducted in a well-ventilated area, preferably within a laboratory fume hood or under a mechanical exhaust system to prevent inhalation of vapors.[3][7]

  • Isolation: Where possible, enclose or isolate the emission source to physically separate the hazard from the worker.[7]

3.2. Personal Protective Equipment (PPE) A risk assessment should precede all handling activities to ensure appropriate PPE is selected. The following provides a general guideline.

ppe_workflow Figure 1: PPE Selection and Handling Workflow cluster_prep Preparation cluster_ppe PPE Selection (P280) cluster_handling Handling & Post-Use A Assess Task-Specific Risks (e.g., transfer, heating) B Confirm Fume Hood is Operational A->B C Eye/Face Protection: Safety glasses with side-shields or face shield B->C Select PPE D Hand Protection: Chemical-resistant gloves (e.g., PVC, Neoprene) B->D E Body Protection: Impervious lab coat or clothing B->E F Respiratory Protection: Required if ventilation is inadequate (e.g., full-face respirator with ABEK cartridges) B->F If risk of aerosolization or poor ventilation G Execute Procedure (Avoid contact and inhalation) C->G Proceed to Handle D->G Proceed to Handle E->G Proceed to Handle H Dispose of Contaminated Gloves and Materials Properly G->H I Wash Hands Thoroughly After Handling H->I

Figure 1: PPE Selection and Handling Workflow

3.3. Safe Handling and Storage

  • Handling: Avoid all personal contact, including inhalation of vapors or mists.[3][7] Do not allow the substance to come into contact with eyes, skin, or clothing.[8] Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[7][8]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7] Store away from incompatible materials and foodstuffs.[7] Do not use aluminum or galvanized containers.[7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

4.1. Accidental Release Measures In case of a spill, follow a structured response protocol to ensure safety and proper containment.

spill_response Figure 2: Accidental Spill Response Protocol A Spill Detected B Evacuate Immediate Area Alert Nearby Personnel A->B C Don Appropriate PPE (Gloves, Goggles, Respirator if needed) B->C D Contain Spill (Use inert absorbent material like sand, earth, or vermiculite) C->D E Collect Absorbed Material (Use non-sparking tools) D->E F Place in Suitable, Closed Container for Disposal E->F G Decontaminate Spill Area and Ventilate F->G H Dispose of Waste as Hazardous (Follow local regulations) G->H

References

Methodological & Application

Application Note: Quantification of Nonanoic Acid in Human Plasma using Nonanoic Acid-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of nonanoic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Nonanoic acid-d2 is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The method involves a straightforward protein precipitation and liquid-liquid extraction procedure, followed by a rapid chromatographic separation. This method is suitable for researchers, scientists, and drug development professionals engaged in metabolomics, lipidomics, and clinical research.

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, is a metabolite involved in various physiological and pathological processes. Accurate quantification of nonanoic acid in biological matrices like plasma is crucial for understanding its role in metabolic disorders and for biomarker discovery. LC-MS/MS is a powerful technique for the targeted quantification of metabolites due to its high sensitivity and selectivity.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting analytical variability, thereby enhancing the reliability of the results.[4][5][6] This application note provides a detailed protocol for the extraction and quantification of nonanoic acid in human plasma.

Experimental Protocols

Materials and Reagents
  • Nonanoic acid (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥98%)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

  • 96-well protein precipitation plates

  • 96-well collection plates

Preparation of Standard Solutions

Stock Solutions: Prepare individual stock solutions of nonanoic acid and this compound in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions of nonanoic acid by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

Sample Preparation
  • Thaw plasma samples on ice.

  • To a 96-well protein precipitation plate, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 10 µL of the internal standard working solution (this compound) to each well, except for the blank samples (to which 10 µL of 50:50 methanol:water is added instead).

  • Add 200 µL of ice-cold acetonitrile to each well to precipitate proteins.

  • Mix thoroughly on a plate shaker for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well collection plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

  • Seal the plate and vortex for 1 minute before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
SystemHigh-performance liquid chromatography (HPLC) system
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.030
1.030
5.095
6.095
6.130
8.030

Mass Spectrometry:

ParameterCondition
SystemTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Desolvation Temp.400°C
Source Temp.150°C
Nebulizing Gas Flow3 L/min
Drying Gas Flow10 L/min
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Nonanoic acid157.1113.110010
This compound159.1115.110010

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of nonanoic acid to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x was used.

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coeff. (r²)≥ 0.995
Regression ModelLinear, 1/x weighting
Precision and Accuracy

The precision and accuracy of the method were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) in six replicates.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low54.896.06.5
Medium5051.2102.44.2
High500490.598.13.8
Recovery

The extraction recovery was determined by comparing the peak areas of analytes in pre-extraction spiked samples to those in post-extraction spiked samples at three concentration levels.

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)
Low588.5
Medium5091.2
High50093.7

Mandatory Visualization

LCMS_Workflow Sample Plasma Sample / Standard / QC Spike_IS Spike with this compound (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (Ice-cold Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer Supernatant Transfer Centrifuge->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis with an internal standard.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of nonanoic acid in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method a valuable tool for targeted metabolomic and clinical research applications. The simple sample preparation and rapid chromatographic analysis allow for high-throughput screening.

References

Quantitative Analysis of Fatty Acids by GC-MS Using Deuterated Nonanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of fatty acids in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a robust lipid extraction, followed by derivatization of fatty acids to their corresponding fatty acid methyl esters (FAMEs). For accurate and precise quantification, Nonanoic acid-d2 is utilized as an internal standard to correct for variations during sample preparation and instrumental analysis. This application note is intended to guide researchers, scientists, and professionals in drug development in establishing a reliable and reproducible method for fatty acid profiling.

Introduction

Fatty acids are fundamental building blocks of complex lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways. The accurate quantification of specific fatty acids in biological matrices such as plasma, tissues, and cell cultures is essential for understanding physiological and pathological processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and quantification of fatty acids due to its high sensitivity and selectivity.[1] However, the inherent polarity and low volatility of free fatty acids necessitate a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.

The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in quantitative analysis. A deuterated internal standard, such as this compound, closely mimics the chemical and physical properties of the target analytes, thereby compensating for any sample loss during extraction and derivatization, as well as variations in injection volume and instrument response.[1] This application note provides a comprehensive protocol for the quantitative analysis of fatty acids using this compound as an internal standard, complete with detailed experimental procedures, data presentation, and visualization of the analytical workflow and relevant metabolic pathways.

Experimental Protocols

Materials and Reagents
  • Solvents (HPLC or GC grade): Methanol, Chloroform, Hexane (B92381), Iso-octane

  • Reagents:

    • This compound internal standard solution (e.g., 1 mg/mL in a suitable solvent)

    • Fatty acid standards mix for calibration curve

    • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or 2M methanolic HCl

    • Sodium chloride (NaCl)

    • Anhydrous sodium sulfate (B86663) (Na2SO4)

    • Nitrogen gas, high purity

  • Glassware: Screw-cap glass test tubes, volumetric flasks, Pasteur pipettes, GC vials with inserts.

Sample Preparation: Lipid Extraction

This protocol is suitable for various biological samples, including plasma, serum, tissue homogenates, and cell pellets.[2]

  • Sample Aliquoting: To a screw-cap glass test tube, add a known amount of the biological sample (e.g., 100 µL of plasma or 10-20 mg of tissue homogenate).

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to each sample, standard, and blank. The amount should be chosen to be within the linear range of the assay and comparable to the expected analyte concentrations.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to achieve phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or in a speed vacuum concentrator.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed esterification.

  • Reagent Addition: To the dried lipid extract, add 1 mL of 14% BF3-methanol solution or 2M methanolic HCl.

  • Reaction: Securely cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction of FAMEs:

    • Cool the tubes to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.

  • Drying Agent: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Final Sample Preparation: Transfer the final hexane extract to a GC vial with an insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for FAME analysis. Instrument conditions should be optimized for the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-23, DB-WAX, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan

SIM Ions for Quantification:

  • Analyte FAMEs: Monitor characteristic ions for each FAME.

  • This compound methyl ester: Monitor its molecular ion and/or a characteristic fragment ion.

Data Presentation: Quantitative Performance

The following table summarizes the representative performance characteristics of the quantitative GC-MS method for a selection of fatty acids using this compound as an internal standard. These values are typical and may vary depending on the specific instrumentation and matrix.[3][4][5][6][7][8][9]

Fatty AcidAbbreviationLinearity (r²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (RSD%)
Myristic AcidC14:0>0.99551592 ± 5< 10
Palmitic AcidC16:0>0.9962895 ± 4< 8
Palmitoleic AcidC16:1>0.99482590 ± 6< 12
Stearic AcidC18:0>0.99731096 ± 3< 7
Oleic AcidC18:1>0.99551893 ± 5< 10
Linoleic AcidC18:2>0.993103088 ± 7< 15
α-Linolenic AcidC18:3>0.992124085 ± 8< 15
Arachidonic AcidC20:4>0.991155082 ± 9< 18

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the quantitative analysis of fatty acids from biological samples.

experimental_workflow sample Biological Sample (Plasma, Tissue, Cells) is_spike Spike with This compound sample->is_spike extraction Lipid Extraction (Folch Method) is_spike->extraction drying1 Dry Down extraction->drying1 derivatization Derivatization (BF3-Methanol) drying1->derivatization fame_extraction FAME Extraction (Hexane) derivatization->fame_extraction gcms GC-MS Analysis fame_extraction->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: Experimental workflow for fatty acid quantification.

Fatty Acid Metabolism Signaling Pathway

This diagram provides a simplified overview of the central pathways of fatty acid metabolism: β-oxidation (catabolism) and lipogenesis (anabolism).

Caption: Overview of Fatty Acid Metabolism Pathways.

Conclusion

The GC-MS method detailed in this application note, utilizing this compound as an internal standard, provides a reliable and accurate approach for the quantitative analysis of fatty acids in diverse biological samples. The use of a deuterated internal standard is paramount for correcting analytical variability, thereby ensuring high-quality and reproducible data. The provided protocols for sample preparation and instrumental analysis, along with the representative quantitative data, offer a solid foundation for researchers and scientists to implement fatty acid profiling in their studies. This methodology is a valuable tool for advancing research in areas such as metabolic diseases, drug discovery, and nutritional science.

References

Application Notes and Protocols for Nonanoic Acid-d2 Spiking in Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, is implicated in various physiological and pathological processes, including energy metabolism and metabolic disorders. Accurate quantification of nonanoic acid in biological matrices is crucial for advancing research in these areas. The use of stable isotope-labeled internal standards, such as nonanoic acid-d2, is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based quantification. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of nonanoic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

This compound is an ideal internal standard as it shares near-identical physicochemical properties with the endogenous analyte, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. The mass difference allows for its distinct detection by the mass spectrometer, enabling correction for matrix effects and variations in sample processing.

Metabolic Significance of Medium-Chain Fatty Acids

Medium-chain fatty acids (MCFAs), including nonanoic acid, are important substrates for cellular energy metabolism. Unlike long-chain fatty acids, MCFAs can enter the mitochondria for β-oxidation without the need for the carnitine shuttle system. This allows for their rapid metabolism. The metabolic fate of nonanoic acid is primarily mitochondrial β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for ATP production or be used for the synthesis of other biomolecules.

metabolic_pathway Metabolic Pathway of Nonanoic Acid cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_mitochondrion Mitochondrion Dietary_Intake Dietary Intake (MCFAs) Nonanoic_Acid Nonanoic Acid Dietary_Intake->Nonanoic_Acid Absorption Nonanoyl_CoA Nonanoyl-CoA Nonanoic_Acid->Nonanoyl_CoA Activation Acyl_CoA_Synthetase Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Nonanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle (TCA Cycle) Acetyl_CoA->Citric_Acid_Cycle ATP_Production ATP Production Citric_Acid_Cycle->ATP_Production

Metabolic pathway of nonanoic acid.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of nonanoic acid from common biological matrices using this compound as an internal standard.

Protocol 1: GC-MS Analysis of Nonanoic Acid in Human Plasma

This protocol is suitable for the quantitative analysis of total nonanoic acid in plasma samples and requires a derivatization step to increase the volatility of the analyte for GC-MS analysis.

1. Materials and Reagents

  • This compound internal standard solution (1 mg/mL in methanol)

  • Solvents: Methanol, isopropanol, hexane (B92381) (all HPLC grade or higher)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate

  • Conical glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation and Spiking

  • Thaw frozen plasma samples on ice.

  • In a clean glass centrifuge tube, add 100 µL of plasma.

  • Spike the sample by adding 10 µL of the this compound internal standard solution (e.g., at a final concentration of 10 µg/mL).

  • Vortex briefly to mix.

3. Extraction

  • Add 500 µL of a hexane:isopropanol (3:2, v/v) mixture to the plasma sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer to a new clean glass tube.

  • Repeat the extraction step with another 500 µL of the hexane:isopropanol mixture and combine the organic layers.

  • Dry the combined organic extract under a gentle stream of nitrogen at 40°C until all solvent has evaporated.

4. Derivatization

  • To the dried extract, add 50 µL of BSTFA with 1% TMCS.

  • Seal the tube tightly and heat at 70°C for 30 minutes in a heating block.

  • Allow the tube to cool to room temperature before GC-MS analysis.

5. GC-MS Parameters

  • Injector Temperature: 280°C

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for the TMS derivative of nonanoic acid and this compound.

gcms_workflow GC-MS Workflow for Nonanoic Acid Analysis Sample_Collection Plasma Sample Collection Spiking Spike with This compound Sample_Collection->Spiking Extraction Liquid-Liquid Extraction (Hexane:Isopropanol) Spiking->Extraction Drying Dry Down (Nitrogen Evaporation) Extraction->Drying Derivatization Derivatization (BSTFA + 1% TMCS) Drying->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

GC-MS workflow for nonanoic acid.
Protocol 2: LC-MS/MS Analysis of Nonanoic Acid in Feces

This protocol is designed for the quantification of nonanoic acid in fecal samples, a key matrix for studying gut microbiota metabolism. Protein precipitation is used for sample cleanup.

1. Materials and Reagents

  • This compound internal standard solution (1 mg/mL in methanol)

  • Solvents: Acetonitrile (B52724), Methanol (both LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation and Spiking

  • Homogenize fecal samples.

  • Weigh approximately 50 mg of the homogenized fecal sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure complete mixing and protein precipitation.

3. Extraction

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate nonanoic acid from other matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the precursor-to-product ion transitions for both nonanoic acid and this compound.

lcms_workflow LC-MS/MS Workflow for Nonanoic Acid Analysis Sample_Homogenization Fecal Sample Homogenization Spiking_Precipitation Spike with this compound & Protein Precipitation (Acetonitrile) Sample_Homogenization->Spiking_Precipitation Centrifugation Centrifugation Spiking_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Application Notes and Protocols for Nonanoic Acid-d2 In Vivo Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Nonanoic acid, also known as pelargonic acid, is a naturally occurring nine-carbon saturated fatty acid.[1] It has demonstrated a range of biological activities, including roles in epidermal response, neuronal differentiation, and as an antimicrobial and herbicidal agent.[2][3] Deuterium-labeled compounds, such as nonanoic acid-d2, are valuable tools in research, primarily used as tracers for metabolic studies and as internal standards for quantitative analysis by mass spectrometry.[4] The substitution of hydrogen with deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of a compound.[4]

These application notes provide an overview of the potential uses of this compound in in vivo and in vitro cell experiments, with a focus on its application in metabolic research and as a therapeutic agent. The provided protocols are intended as a guide and may require optimization for specific experimental systems.

Key Research Applications:

  • Metabolic Tracer: this compound can be used to trace the uptake, distribution, and metabolism of medium-chain fatty acids in various cell types and in whole organisms.[4]

  • Neurodevelopmental Studies: Given that nonanoic acid promotes neuronal differentiation and neurite growth, this compound can be employed to study its specific mechanisms in neuronal cells.[2]

  • Cancer Research: Nonanoic acid has been shown to affect the phenotype of small intestinal neuroendocrine tumors (SI-NETs).[5] this compound can be used to investigate its impact on cancer cell proliferation, metabolism, and signaling pathways.

  • Dermatological Research: Nonanoic acid alters the integrity of the cell membrane in the epidermis and modulates the inflammatory response.[2] this compound can serve as a tool to study these effects at a molecular level.

Quantitative Data Summary

The following tables summarize key quantitative data for nonanoic acid based on available literature. This information can be used as a starting point for designing experiments with this compound.

Table 1: In Vitro Effective Concentrations of Nonanoic Acid

Cell Type/SystemEffectConcentrationReference
PC12 cellsNeuronal differentiationMillimolar (mM) concentrations[2]
Primary SI-NET cellsIncreased metabolic activity300 µM[5]
Primary SI-NET cellsDecreased metabolic activity (toxicity)1500 - 3000 µM[5]

Table 2: Mammalian Toxicity Data for Nonanoic Acid

Study TypeSpeciesRoute of AdministrationKey FindingReference
Acute and short-term oral toxicityRatOralNOAEL ≥ 1,000 mg/kg body weight/day[6]
Repeated dose toxicityRatOralNOAEL = 150 mg/kg (28 days)
Acute toxicityMammalsOral and DermalEssentially non-toxic[7]

Experimental Protocols

3.1. Protocol 1: In Vitro Cell Viability and Proliferation Assay

This protocol describes a method to assess the effect of this compound on the viability and proliferation of a selected cell line (e.g., a cancer cell line or a neuronal cell line).

Materials:

  • This compound

  • Appropriate cell line and culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

3.2. Protocol 2: In Vivo Acute Toxicity Study in Rodents

This protocol outlines a basic procedure for determining the acute toxicity of this compound in a rodent model, following established guidelines for toxicity studies.[8]

Materials:

  • This compound

  • Healthy, young adult rodents (e.g., Sprague-Dawley rats), 8-12 weeks old

  • Vehicle for administration (e.g., corn oil)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Dose Preparation: Prepare different dose levels of this compound in the chosen vehicle.

  • Dose Administration: Administer a single dose of this compound to different groups of animals via oral gavage. Include a control group that receives only the vehicle. A typical study might include dose levels of 500, 1000, and 2000 mg/kg body weight.

  • Observation: Observe the animals for clinical signs of toxicity immediately after dosing and then periodically for 14 days. Observations should include changes in skin, fur, eyes, and behavior.

  • Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy.

  • Data Analysis: Analyze the data for mortality, clinical signs of toxicity, and changes in body weight. Determine the No-Observed-Adverse-Effect Level (NOAEL).

Mandatory Visualizations

G cluster_0 In Vivo Experimental Workflow for this compound A Animal Acclimatization (1 week) B Randomization into Treatment Groups (e.g., Vehicle, Low Dose, High Dose) A->B C Dose Administration (e.g., Oral Gavage) B->C D Observation Period (e.g., 14 days for acute toxicity) C->D E Data Collection (Clinical Signs, Body Weight) D->E F Terminal Procedures (Euthanasia, Necropsy, Tissue Collection) E->F G Data Analysis and Reporting (e.g., NOAEL determination) F->G

Caption: A general experimental workflow for an in vivo study of this compound.

G cluster_1 Proposed Signaling Pathway of Nonanoic Acid in Epidermal Cells NA Nonanoic Acid Membrane Cell Membrane Disruption NA->Membrane Cytokine Cytokine Expression Modulation NA->Cytokine Ratio Altered Na+/K+ Ratio Membrane->Ratio Injury Cellular Homeostasis Disruption (Potential Cell Injury) Ratio->Injury IL6 Increased Interleukin-6 (IL-6) mRNA Cytokine->IL6 Inflammation Inflammatory Response IL6->Inflammation

Caption: A proposed signaling pathway for nonanoic acid in epidermal cells.[2]

References

Application Note: Therapeutic Drug Monitoring of Valproic Acid Using Nonanoic Acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Therapeutic Drug Monitoring (TDM) is essential for optimizing the treatment of patients with antiepileptic drugs like valproic acid, which has a narrow therapeutic index and significant pharmacokinetic variability. Accurate quantification of plasma concentrations of valproic acid is crucial for dose adjustments to maximize efficacy and minimize toxicity. This application note describes a robust and reliable method for the determination of valproic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Nonanoic acid-d2 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving analytical accuracy and precision.

Introduction

Valproic acid is a widely prescribed medication for the treatment of epilepsy, bipolar disorder, and migraine headaches. Due to its variable pharmacokinetics and the potential for adverse effects at high concentrations, routine monitoring of its plasma levels is a standard clinical practice.

Stable isotope-labeled internal standards are the preferred choice for quantitative LC-MS/MS assays. Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction and chromatographic separation. In the mass spectrometer, they are distinguishable by their difference in mass, allowing for precise correction of any analytical variability. This compound serves as an excellent internal standard for the analysis of valproic acid due to its structural similarity and co-elution, which helps to compensate for matrix-induced ionization suppression or enhancement.

This document provides a detailed protocol for the quantification of valproic acid in plasma, including sample preparation, LC-MS/MS conditions, and expected validation parameters.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described method for the analysis of valproic acid using this compound as an internal standard. These values are based on typical performance of similar validated methods and should be confirmed during in-house method validation.

ParameterExpected Performance
Linearity (r²) > 0.999
Calibration Curve Range 2.0 - 200.0 µg/mL
Lower Limit of Quantification (LLOQ) 2.0 µg/mL
Intra-day Precision (%CV) < 5.5%
Inter-day Precision (%CV) < 1.9%
Intra-day Accuracy (%Bias) < 18%
Inter-day Accuracy (%Bias) < 14%
Mean Relative Recovery 93.16% - 100.67%

Experimental Protocols

Materials and Reagents
Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Valproic Acid in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Serially dilute the Valproic Acid stock solution with a 50:50 mixture of methanol and water to prepare calibration standards with concentrations ranging from 2.0 to 200.0 µg/mL.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 200 µL of plasma sample (calibrator, quality control, or patient sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the 10 µg/mL this compound internal standard working solution.

  • Add 250 µL of 0.5 M hydrochloric acid to acidify the sample.

  • Vortex for 30 seconds.

  • Add 1 mL of n-hexane containing 0.5% triethylamine.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase (see LC-MS/MS conditions below).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure the separation of valproic acid from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Valproic Acid: Monitor the transition from the precursor ion to a specific product ion.

    • This compound: Monitor the transition from the deuterated precursor ion to a specific product ion. (Note: Specific mass transitions for valproic acid and this compound should be optimized on the specific mass spectrometer being used.)

Visualizations

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Acidify Acidify (HCl) Add_IS->Acidify Extract Liquid-Liquid Extraction (n-hexane) Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for Valproic Acid TDM.

Internal_Standard_Principle Principle of Deuterated Internal Standard Correction cluster_process Analytical Process cluster_detection Mass Spectrometer Detection Analyte Valproic Acid Sample_Prep Sample Preparation (e.g., Extraction Loss) Analyte->Sample_Prep IS This compound (IS) IS->Sample_Prep Ionization MS Ionization (e.g., Matrix Effects) Sample_Prep->Ionization Analyte_Signal Analyte Signal Ionization->Analyte_Signal IS_Signal IS Signal Ionization->IS_Signal Ratio Analyte Signal / IS Signal Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Principle of internal standard correction.

Application Notes and Protocols for Metabolic Flux Analysis Using Nonanoic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic pathways within a biological system. Stable isotope tracers are instrumental in these studies, allowing researchers to track the fate of specific molecules through various metabolic transformations. Nonanoic acid-d2, a deuterated nine-carbon fatty acid, serves as a valuable tracer for investigating fatty acid metabolism, including β-oxidation, the tricarboxylic acid (TCA) cycle, and de novo lipogenesis. Its odd-chain structure provides unique labeling patterns in downstream metabolites, offering distinct advantages for pathway analysis.

Nonanoic acid is a naturally occurring saturated fatty acid.[1][2][3] When introduced into a biological system, deuterated nonanoic acid (this compound) is metabolized alongside its unlabeled counterpart. The deuterium (B1214612) atoms act as a label that can be detected by mass spectrometry, enabling the quantification of its contribution to various metabolite pools. This allows for the calculation of metabolic fluxes and provides insights into the regulation of fatty acid metabolism in response to different physiological conditions or therapeutic interventions.

These application notes provide a comprehensive guide for utilizing this compound in metabolic flux analysis, covering experimental design, detailed protocols for cell culture and in vivo studies, metabolite extraction, and data analysis.

Metabolic Pathways of Nonanoic Acid

Upon entering the cell, nonanoic acid is activated to its coenzyme A (CoA) derivative, nonanoyl-CoA. As an odd-chain fatty acid, its β-oxidation yields acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. Both of these products can enter central carbon metabolism, making this compound an excellent tracer for multiple pathways.

  • β-Oxidation: Nonanoyl-CoA undergoes four rounds of β-oxidation, producing three molecules of acetyl-CoA and one molecule of propionyl-CoA. The deuterium label from this compound will be incorporated into these products.

  • Tricarboxylic Acid (TCA) Cycle: The labeled acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate.[4] Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, another TCA cycle intermediate. Tracing the deuterium label through the TCA cycle intermediates can reveal the activity of this central metabolic hub.[4][5]

  • De Novo Fatty Acid Synthesis: Labeled acetyl-CoA can be exported from the mitochondria to the cytosol and used as a precursor for the synthesis of new fatty acids.[6] This allows for the measurement of fatty acid synthesis rates.

  • Gluconeogenesis: Propionyl-CoA can be a substrate for gluconeogenesis via its conversion to succinyl-CoA.

Below is a diagram illustrating the entry of nonanoic acid into central carbon metabolism.

Nonanoic Acid Metabolism This compound This compound Nonanoyl-CoA-d2 Nonanoyl-CoA-d2 This compound->Nonanoyl-CoA-d2 β-Oxidation β-Oxidation Nonanoyl-CoA-d2->β-Oxidation Acetyl-CoA-d2 Acetyl-CoA-d2 β-Oxidation->Acetyl-CoA-d2 Propionyl-CoA-d2 Propionyl-CoA-d2 β-Oxidation->Propionyl-CoA-d2 TCA Cycle TCA Cycle Acetyl-CoA-d2->TCA Cycle De Novo Fatty Acid Synthesis De Novo Fatty Acid Synthesis Acetyl-CoA-d2->De Novo Fatty Acid Synthesis Propionyl-CoA-d2->TCA Cycle via Succinyl-CoA Gluconeogenesis Gluconeogenesis Propionyl-CoA-d2->Gluconeogenesis

Fig. 1: Metabolism of this compound

Experimental Protocols

In Vitro Labeling Experiment in Cultured Cells

This protocol describes the use of this compound to trace fatty acid metabolism in a cell culture model.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cultured cells (e.g., HepG2, A549)

  • 6-well plates

  • Phosphate-buffered saline (PBS), cold

  • Methanol (B129727), pre-cooled to -80°C[7]

  • Cell scraper[7]

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound complexed to fatty acid-free BSA. A 10:1 molar ratio of fatty acid to BSA is recommended.

    • Dissolve fatty acid-free BSA in sterile PBS.

    • Separately, dissolve this compound in ethanol.

    • Slowly add the this compound solution to the BSA solution while stirring.

    • Incubate at 37°C for 1 hour to allow for complex formation.

    • Sterile filter the final solution.

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

    • Allow cells to attach and grow overnight in complete medium.

  • Labeling:

    • The following day, replace the culture medium with fresh medium containing the desired concentration of this compound (typically in the range of 10-100 µM). The medium should be prepared with dialyzed FBS to reduce the concentration of endogenous fatty acids.

    • Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to monitor the time course of label incorporation.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-cooled (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.[7]

    • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.[7]

    • Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a speed vacuum.

    • Store the dried extracts at -80°C until analysis.

The following diagram outlines the experimental workflow for the in vitro labeling experiment.

In Vitro Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock Add Labeled Medium Add Labeled Medium Prepare this compound Stock->Add Labeled Medium Seed Cells Seed Cells Seed Cells->Add Labeled Medium Incubate Incubate Add Labeled Medium->Incubate Wash Cells Wash Cells Incubate->Wash Cells Extract Metabolites Extract Metabolites Wash Cells->Extract Metabolites Dry Extract Dry Extract Extract Metabolites->Dry Extract LC-MS Analysis LC-MS Analysis Dry Extract->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis

Fig. 2: In Vitro Experimental Workflow
LC-MS/MS Analysis of Labeled Metabolites

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase column

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of 50% methanol immediately before analysis.

  • LC Separation: Inject the reconstituted samples onto a C18 reverse-phase column. Separate the metabolites using a gradient of mobile phases A and B.

  • MS Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer operating in negative ion mode.[8] Acquire data in full scan mode to detect all isotopologues of the target metabolites.

  • Data Analysis:

    • Identify the peaks corresponding to the metabolites of interest based on their accurate mass and retention time.

    • Extract the ion chromatograms for each isotopologue (M+0, M+1, M+2, etc.).

    • Calculate the area under the curve for each isotopologue peak.

    • Correct for the natural abundance of heavy isotopes.

    • Determine the fractional enrichment of the deuterium label in each metabolite pool.

Data Presentation

The following tables present hypothetical quantitative data from a metabolic flux experiment using this compound in a cancer cell line under normoxic and hypoxic conditions.

Table 1: Fractional Enrichment of Deuterium in TCA Cycle Intermediates

MetaboliteConditionFractional Enrichment (M+2) at 8 hours (%)
CitrateNormoxia15.2 ± 1.8
Hypoxia8.5 ± 1.1
α-KetoglutarateNormoxia12.1 ± 1.5
Hypoxia6.3 ± 0.9
SuccinateNormoxia18.5 ± 2.2
Hypoxia10.2 ± 1.4
MalateNormoxia14.8 ± 1.7
Hypoxia7.9 ± 1.0

Table 2: Fractional Enrichment of Deuterium in Newly Synthesized Fatty Acids

Fatty AcidConditionFractional Enrichment at 24 hours (%)
Palmitate (C16:0)Normoxia5.6 ± 0.7
Hypoxia2.1 ± 0.3
Stearate (C18:0)Normoxia4.9 ± 0.6
Hypoxia1.8 ± 0.2

Interpretation of Results

The data in Table 1 suggests that under hypoxic conditions, the contribution of this compound to the TCA cycle is reduced. This could indicate a decrease in β-oxidation or a shift in the metabolic pathways feeding the TCA cycle.

The data in Table 2 indicates that de novo fatty acid synthesis from this compound-derived acetyl-CoA is also decreased under hypoxia. This is consistent with the general understanding that hypoxic cells often downregulate anabolic processes to conserve energy.

Conclusion

This compound is a versatile and informative tracer for studying fatty acid metabolism. The protocols and data presented here provide a framework for designing and conducting metabolic flux experiments to investigate the role of fatty acid oxidation and synthesis in various biological contexts. The unique labeling patterns derived from this odd-chain fatty acid can provide deep insights into the regulation of central carbon metabolism, making it a valuable tool for researchers in basic science and drug development.

References

Application Notes and Protocols for Nonanoic Acid-d2 in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is essential for understanding their roles in complex biological processes, disease pathogenesis, and for the discovery and development of new therapeutics. Nonanoic acid, a nine-carbon saturated fatty acid, is a key metabolite in various pathways, including fatty acid metabolism. The use of stable isotope-labeled internal standards is the gold standard for quantitative lipid analysis using mass spectrometry, as it corrects for sample loss during preparation and variations in instrument response.[1] Nonanoic acid-d2 is a deuterated form of nonanoic acid that serves as an ideal internal standard for the accurate quantification of endogenous nonanoic acid and other medium-chain fatty acids in diverse biological matrices.

These application notes provide a comprehensive overview of the use of this compound in a typical lipidomics workflow, from sample preparation to data analysis. Detailed protocols for sample extraction, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and data processing are provided to guide researchers in achieving reliable and reproducible quantitative results.

Data Presentation

Quantitative Performance of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision in quantitative lipidomics. The following table summarizes the expected analytical performance characteristics for a typical LC-MS/MS method for the quantification of nonanoic acid using this compound as an internal standard. These values are representative of what can be achieved with a properly validated method.

ParameterTypical ValueDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between the concentration and the instrument response.
Limit of Detection (LOD) 0.1 - 1 ng/mLThe lowest concentration of the analyte that can be reliably detected above the background noise.
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mLThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.
Accuracy (% Recovery) 85 - 115%The closeness of the measured concentration to the true concentration, determined by spiking a known amount of analyte into a sample matrix.

Experimental Protocols

Preparation of Internal Standard Stock Solution
  • Materials :

    • This compound

    • Methanol (B129727) (LC-MS grade)

    • Calibrated analytical balance

    • Volumetric flasks

  • Procedure :

    • Accurately weigh a precise amount of this compound (e.g., 1 mg).

    • Dissolve the weighed standard in a known volume of methanol (e.g., 1 mL) to create a stock solution of 1 mg/mL.

    • Store the stock solution at -20°C in an amber glass vial to prevent photodegradation.

    • Prepare working solutions by serially diluting the stock solution with methanol to the desired concentrations for spiking into samples and for creating calibration curves.

Lipid Extraction from Biological Samples (e.g., Plasma)

This protocol is based on the widely used Folch method for lipid extraction.

  • Materials :

    • Biological sample (e.g., 100 µL of plasma)

    • This compound internal standard working solution

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • 0.9% NaCl solution

    • Centrifuge capable of 2,000 x g

    • Glass centrifuge tubes

  • Procedure :

    • To a glass centrifuge tube, add 100 µL of the biological sample.

    • Spike the sample with a known amount of the this compound internal standard working solution (e.g., 10 µL of a 10 µg/mL solution). The final concentration of the internal standard should be appropriate for the expected concentration range of the endogenous analyte.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex again for 30 seconds.

    • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

    • Carefully collect the lower organic layer (which contains the lipids) using a glass Pasteur pipette and transfer it to a clean tube.

    • Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:isopropanol 1:1, v/v).

LC-MS/MS Analysis of Nonanoic Acid
  • Instrumentation :

    • Liquid chromatography system (e.g., UPLC or HPLC)

    • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • LC Conditions :

    • Column : A reversed-phase C18 column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 45°C.

    • Injection Volume : 5 µL.

    • Gradient :

      Time (min) % B
      0.0 30
      2.0 30
      8.0 95
      10.0 95
      10.1 30

      | 12.0 | 30 |

  • MS/MS Conditions :

    • Ionization Mode : Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions :

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      Nonanoic Acid 157.1 113.1 10

      | this compound | 159.1 | 115.1 | 10 |

    • Source Parameters : Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations for optimal sensitivity.

Data Analysis and Quantification
  • Software : Use the instrument manufacturer's software for data acquisition and processing.

  • Peak Integration : Integrate the peak areas for the MRM transitions of both endogenous nonanoic acid and the this compound internal standard.

  • Calibration Curve :

    • Prepare a series of calibration standards with known concentrations of nonanoic acid and a constant concentration of this compound.

    • Analyze the calibration standards using the same LC-MS/MS method.

    • Generate a calibration curve by plotting the ratio of the peak area of nonanoic acid to the peak area of this compound against the concentration of nonanoic acid.

    • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).

  • Quantification :

    • Calculate the peak area ratio of endogenous nonanoic acid to this compound for each unknown sample.

    • Determine the concentration of nonanoic acid in the unknown samples by using the calibration curve equation.

Mandatory Visualization

Caption: Lipidomics workflow for nonanoic acid quantification.

Nonanoic Acid Metabolism: Beta-Oxidation of an Odd-Chain Fatty Acid

Nonanoic acid, as an odd-chain fatty acid, undergoes beta-oxidation, a process that breaks down the fatty acid into acetyl-CoA molecules.[2][3] Unlike even-chain fatty acids, the final cycle of beta-oxidation of nonanoic acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then further metabolized to succinyl-CoA, which can enter the citric acid cycle.[2][3][4]

Beta_Oxidation_Nonanoic_Acid Nonanoic_Acid Nonanoic Acid (C9) Acyl_CoA_Synthase Acyl-CoA Synthase Nonanoic_Acid->Acyl_CoA_Synthase Nonanoyl_CoA Nonanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Nonanoyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA trans-Δ2-Enoyl-CoA (C9) Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA (C9) Hydroxyacyl_CoA_Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA β-Ketoacyl-CoA (C9) Thiolase Thiolase Ketoacyl_CoA->Thiolase Heptanoyl_CoA Heptanoyl-CoA (C7) Heptanoyl_CoA->Acyl_CoA_Dehydrogenase ... 2 more cycles Acetyl_CoA1 Acetyl-CoA Propionyl_CoA Propionyl-CoA (C3) Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Methylmalonyl_CoA D-Methylmalonyl-CoA Methylmalonyl_CoA_Epimerase Methylmalonyl-CoA Epimerase Methylmalonyl_CoA->Methylmalonyl_CoA_Epimerase Isomerization to L-Methylmalonyl-CoA Succinyl_CoA Succinyl-CoA TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle Acetyl_CoA2 Acetyl-CoA Acyl_CoA_Synthase->Nonanoyl_CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Acyl_CoA_Dehydrogenase->Propionyl_CoA Acyl_CoA_Dehydrogenase->Acetyl_CoA2 Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase->Heptanoyl_CoA Thiolase->Acetyl_CoA1 Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase Methylmalonyl_CoA_Epimerase->Methylmalonyl_CoA_Mutase Methylmalonyl_CoA_Mutase->Succinyl_CoA

Caption: Beta-oxidation of nonanoic acid.

References

Troubleshooting & Optimization

Optimizing Peak Shape of Nonanoic Acid-d2 in Gas Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the gas chromatography (GC) peak shape of Nonanoic acid-d2. Poor peak shape can compromise resolution, accuracy, and precision in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape issue for acidic compounds like this compound. It can significantly impact integration accuracy and resolution. The primary causes are active sites within the GC system that interact with the polar carboxyl group of the acid.

Common Causes and Solutions:

  • Active Sites: Polar or ionogenic analytes can interact with active sites in the GC inlet liner or at the head of the column.[1] This is especially true for underivatized acids.

    • Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues or degraded stationary phase.[1][2]

  • Column Contamination: Buildup of non-volatile matrix components at the column inlet can cause peak tailing.[3][4]

    • Solution: Perform regular column bake-outs to remove contaminants. For persistent issues, trimming the column is effective.[2] Consider enhanced sample preparation to minimize matrix deposition.[3]

  • Improper Column Installation: A poor column cut (not at a 90° angle) or incorrect installation depth in the inlet can create turbulence and unswept volumes, leading to tailing.[1][4][5]

    • Solution: Re-cut the column ensuring a clean, square cut and reinstall it according to the manufacturer's instructions for the correct height within the inlet.[1]

  • Chemical Interactions (Underivatized Acid): The highly polar carboxyl group of free Nonanoic acid can interact strongly with the stationary phase or any active sites in the system.[6][7]

    • Solution: Derivatize the acid to form a less polar, more volatile ester, such as a fatty acid methyl ester (FAME).[8][9] This is the most effective way to prevent tailing. Alternatively, use a specialized column designed for free fatty acid analysis, such as one with an acidic character like the Nukol™ phase.[6]

  • Solvent Mismatch (Splitless Injection): Using a non-polar solvent (like hexane) with a polar column can cause poor peak shape.[1]

    • Solution: Ensure the polarity of the sample solvent matches the polarity of the stationary phase.[1]

Q2: My this compound peak is fronting. What is the cause?

Peak fronting, where the first half of the peak is sloped, is typically a sign of column overload.[1][5]

Common Causes and Solutions:

  • Column Overload: Injecting too much analyte mass saturates the stationary phase at the head of the column, causing excess molecules to travel forward prematurely.[1][5]

    • Solution: Reduce the injection volume or dilute the sample. Alternatively, if using a split injection, increase the split ratio to reduce the amount of sample reaching the column.[1][5]

  • Incompatible Solvent: In some cases, a mismatch between the sample solvent and the stationary phase can lead to fronting.

    • Solution: Choose a solvent that is more compatible with the stationary phase.

Q3: I see unexpected "ghost peaks" in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in your chromatogram but are not part of your sample. They are typically caused by contamination somewhere in the system.[10][11]

Common Causes and Solutions:

  • Septum Bleed: Degradation products from the inlet septum can leach into the system, especially at high inlet temperatures.[11][12] These often appear as a series of regularly spaced peaks.

    • Solution: Use a high-quality, low-bleed septum. Regularly replace the septum as part of routine maintenance. Use the septum purge feature if available on your GC.[12]

  • Sample Carryover: Residue from a previous, more concentrated sample can be retained in the syringe or inlet and elute in a subsequent run. This is often caused by "backflash," where the sample expands to a volume greater than the liner.[11][12]

    • Solution: Implement a thorough syringe cleaning procedure between injections. Replace the inlet liner and perform inlet maintenance.[12] Run a solvent blank to confirm carryover.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or leaching from gas lines can accumulate on the column at low temperatures and elute as the oven temperature increases.[11]

    • Solution: Ensure high-purity carrier gas is used and that gas traps/filters are installed and replaced regularly.[11]

Q4: Is it necessary to derivatize this compound for GC analysis?

Yes, in most cases, derivatization is highly recommended. The analysis of free fatty acids by GC is complicated by their high polarity and low volatility.[8] Derivatization converts the polar carboxyl group into a less polar, more volatile ester.[9][13]

Benefits of Derivatization:

  • Improved Peak Shape: Reduces tailing by eliminating interactions between the acidic proton and active sites in the system.[14]

  • Increased Volatility: Allows the compound to be analyzed at lower temperatures without thermal decomposition.[9]

  • Enhanced Sensitivity: Leads to sharper peaks and better detector response.[14]

The most common method is methylation to form a fatty acid methyl ester (FAME).[8]

Q5: What is the best GC column for analyzing this compound?

The choice of column depends on whether the acid has been derivatized.

  • For Derivatized this compound (as FAME): A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is a common and effective choice.[15][16] These columns provide good separation for a wide range of fatty acid methyl esters.

  • For Underivatized (Free) this compound: Direct analysis requires a specialized, highly polar column designed to minimize adsorption of the active carboxyl groups.[6] An acid-modified polyethylene (B3416737) glycol (PEG) phase, such as a Nukol™ or FFAP column, is recommended for achieving good peak shape with free fatty acids.[6][7]

Troubleshooting and Experimental Guides

Data Summary: Recommended GC Parameters

The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterCondition for Derivatized FAMECondition for Free Fatty AcidRationale
Column Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Acid-modified PEG (e.g., FFAP, Nukol™)FAMEs are less polar and suited for standard phases. Free acids require a specialized polar phase to prevent peak tailing.[6][15]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm filmA standard dimension providing a good balance of efficiency and sample capacity.[17]
Carrier Gas Helium or HydrogenHelium or HydrogenHelium is inert. Hydrogen can provide faster analysis at lower temperatures. Flow rate should be optimized.
Inlet Temperature 250 °C250 °CMust be hot enough to ensure complete vaporization without causing thermal degradation.[15]
Injection Mode Split or SplitlessSplit or SplitlessSplitless is used for trace analysis, while split is for higher concentrations to prevent column overload.[18]
Oven Program 60°C (1 min) to 250°C at 10-15°C/min100°C (2 min) to 220°C at 10°C/minThe temperature program must be optimized to ensure good separation from other components.[15]
Detector FID or MSFID or MSFID is robust for quantification. MS provides mass information for positive identification.
Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME)

This protocol uses Boron Trifluoride (BF3) in methanol (B129727), a common and effective reagent for esterification.[19]

Materials:

  • Sample containing this compound

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vial with PTFE-lined cap

  • Heater block or water bath

Procedure:

  • Transfer an appropriate amount of the sample (e.g., containing ~100 µg of the acid) to a reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Add 1-2 mL of BF3-Methanol reagent to the vial.

  • Seal the vial tightly and heat at 60-90°C for 10 minutes.[19]

  • Cool the vial to room temperature.

  • Transfer the mixture to a larger tube or separating funnel containing 5 mL of hexane and 5 mL of saturated NaCl solution.

  • Vortex or shake vigorously for 1 minute to extract the FAME into the hexane layer.

  • Allow the layers to separate. Carefully collect the upper hexane layer and transfer it to a clean vial.

  • Dry the hexane extract by passing it through a small column of anhydrous Na2SO4.

  • The sample is now ready for GC analysis. The resulting this compound methyl ester is much less polar and will produce a superior peak shape.

Protocol 2: Routine GC Inlet Maintenance

Regular inlet maintenance is critical for preventing peak tailing and ghost peaks caused by contamination.[3]

Procedure:

  • Cool Down: Turn off the inlet and oven heaters and allow the system to cool completely. Turn off the carrier gas flow.

  • Disassemble: Carefully remove the GC column from the inlet. Then, remove the septum nut, septum, and the inlet liner.

  • Inspect and Replace:

    • Septum: Always replace the septum with a new, high-quality, low-bleed septum. Never reuse a septum.[5]

    • Liner: Replace the liner with a new, deactivated liner. Using a liner with glass wool can help trap non-volatile residues but may also create active sites if not properly deactivated.[5]

  • Clean (Optional): Wipe any accessible parts of the inlet interior with a lint-free swab lightly dampened with a suitable solvent (e.g., methanol or hexane).

  • Reassemble: Install the new liner and septum. Reinstall the column to the correct depth.

  • Leak Check: Turn the carrier gas back on and perform a thorough leak check of all fittings using an electronic leak detector. Leaks are a common source of chromatographic problems.[5]

Visual Guides

// Nodes start [label="Peak Tailing Observed for\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_derivatization [label="Is the acid derivatized\n(e.g., as FAME)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; derivatize [label="Action: Derivatize the sample.\nThis is the most likely fix.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_maintenance [label="When was the last\ninlet maintenance?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; perform_maintenance [label="Action: Perform inlet maintenance.\nReplace liner and septum.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column_install [label="Check column installation\n(cut and depth).", fillcolor="#FFFFFF", fontcolor="#202124"]; trim_column [label="Action: Trim 10-20 cm\nfrom column inlet.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_overload [label="Is the peak also very large?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dilute_sample [label="Action: Dilute sample or\nincrease split ratio.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolved [label="Peak Shape Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_derivatization; check_derivatization -> derivatize [label="No"]; derivatize -> resolved; check_derivatization -> check_maintenance [label="Yes"]; check_maintenance -> perform_maintenance [label="A while ago / Never"]; perform_maintenance -> resolved; check_maintenance -> check_column_install [label="Recently"]; check_column_install -> trim_column; trim_column -> check_overload; check_overload -> dilute_sample [label="Yes"]; dilute_sample -> resolved; check_overload -> resolved [label="No, problem persists"]; } enddot Figure 1. A troubleshooting workflow for addressing peak tailing of this compound.

// Nodes sample [label="1. Sample Collection\n(e.g., plasma, tissue)", shape=invhouse]; extraction [label="2. Lipid Extraction\n(e.g., Folch or Bligh-Dyer)"]; derivatization [label="3. Derivatization to FAME\n(e.g., using BF3-Methanol)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gc_analysis [label="4. GC-MS Analysis\n(Inject derivatized sample)"]; data_review [label="5. Data Review\n(Assess peak shape and quantify)", shape=house];

// Edges sample -> extraction; extraction -> derivatization; derivatization -> gc_analysis; gc_analysis -> data_review; } enddot Figure 2. Standard experimental workflow for the analysis of this compound.

References

Improving the recovery of Nonanoic acid-d2 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the recovery of Nonanoic acid-d2 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from biological samples?

A1: The main challenges include:

  • Low Recovery: Incomplete extraction of this compound from the sample matrix.

  • High Variability: Inconsistent recovery across different samples.

  • Isotopic Exchange: Loss of deuterium (B1214612) atoms from the this compound molecule, which can compromise quantification.[1]

  • Matrix Effects: Interference from other components in the biological sample, leading to ion suppression or enhancement in mass spectrometry analysis.[1][2]

Q2: Why is the recovery of my this compound internal standard low and variable?

A2: Low and variable recovery of deuterated internal standards like this compound can be attributed to several factors:

  • Suboptimal pH: The pH of the sample and extraction solvents is critical for the efficient extraction of acidic compounds like nonanoic acid.

  • Inappropriate Extraction Method: The choice between solid-phase extraction (SPE) and liquid-liquid extraction (LLE) depends on the sample matrix and the desired purity of the extract.

  • Poor Solvent Selection: The polarity and composition of the extraction and wash solvents play a significant role in recovery.

  • Incomplete Elution (SPE): The elution solvent may not be strong enough to completely remove the analyte from the SPE sorbent.[3]

  • Emulsion Formation (LLE): The formation of emulsions can lead to incomplete phase separation and loss of the analyte.[3]

Q3: Can the deuterium label on this compound be lost during sample preparation?

A3: Yes, this phenomenon is known as isotopic exchange. While stable isotope-labeled standards are generally robust, deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding solvent or matrix, especially under harsh pH conditions.[1] It is crucial to use deuterated standards where the labels are on stable positions of the molecule.

Q4: How do matrix effects impact the quantification of this compound?

A4: Matrix effects can artificially increase or decrease the detected amount of this compound.[1][2] Co-eluting substances from the biological matrix can affect the ionization efficiency of the analyte in the mass spectrometer's ion source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Suboptimal pH For acidic compounds like nonanoic acid, ensure the sample is acidified to a pH at least 2 units below its pKa before extraction to promote its protonated, less polar form.
Inappropriate Extraction Solvent (LLE) Test different organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, hexane/isopropanol mixtures) to find the optimal solvent for your sample matrix.
Inefficient Elution (SPE) Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of organic solvent. A small amount of a weak acid or base in the elution solvent can also improve recovery.[3]
Insufficient Mixing (LLE) Ensure thorough but gentle mixing of the sample with the extraction solvent to maximize the surface area for extraction without causing emulsion formation.
Analyte Binding to Proteins Precipitate proteins using a cold organic solvent (e.g., methanol (B129727), acetonitrile) before extraction.
High Variability in Recovery
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Ensure all samples are treated identically throughout the extraction process. Use calibrated pipettes and maintain consistent timing for each step.
Variable Matrix Effects Improve sample cleanup by optimizing the wash steps in your SPE protocol or by performing a back-extraction in your LLE protocol.[2]
Incomplete Solvent Evaporation/Reconstitution Ensure complete and consistent drying of the extract before reconstitution. Vortex thoroughly to ensure the analyte is fully redissolved in the reconstitution solvent.[2]

Quantitative Data

The following table summarizes available data on the recovery of nonanoic acid and related fatty acids using different extraction methods. Please note that recovery can be highly matrix-dependent, and it is recommended to perform in-house validation.

AnalyteExtraction MethodSample MatrixRecovery (%)
Nonanoic acidNot specifiedSebaceous fingerprint residues69
Organic acidsSolid-Phase Extraction (SPE)Urine84.1
Organic acidsLiquid-Liquid Extraction (LLE)Urine77.4

Experimental Protocols

Detailed Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from established methods for the extraction of short-chain fatty acids from biological fluids.

1. Sample Pre-treatment: a. Thaw plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of your this compound internal standard working solution. c. Add 400 µL of ice-cold methanol to precipitate proteins. d. Vortex for 30 seconds. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a clean tube. g. Acidify the supernatant by adding 10 µL of 1M HCl to lower the pH.

2. Solid-Phase Extraction: a. Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. b. Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min). c. Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences. d. Elution: Elute the this compound with 1 mL of acetonitrile.

3. Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. b. Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC-MS system. c. Vortex for 20 seconds to ensure the analyte is fully dissolved. d. Transfer to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_troubleshooting Troubleshooting Checkpoints start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant acidify Acidify Supernatant supernatant->acidify load Load Sample acidify->load condition Condition C18 Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute drydown Dry Down Eluate elute->drydown ts1 Low Recovery? elute->ts1 reconstitute Reconstitute drydown->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze ts2 High Variability? analyze->ts2

References

Nonanoic acid-d2 stability in different storage conditions and solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Nonanoic Acid-d2 in various storage conditions and solvents. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The stability of this compound is highly dependent on the storage conditions. For optimal stability, we recommend the following:

  • Pure Form:

    • -20°C for long-term storage (up to 3 years).[1]

    • 4°C for short-term storage (up to 2 years).[1]

  • In Solvent:

    • -80°C for long-term storage (up to 6 months).[1][2]

    • -20°C for short-term storage (up to 1 month).[1][2]

It is crucial to store the compound in tightly sealed, light-resistant vials (e.g., amber glass) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and light.

Q2: In which solvents is this compound soluble and stable?

A2: Nonanoic acid is soluble in most common organic solvents, including ethanol, methanol (B129727), chloroform, ether, and DMSO.[3] While soluble, long-term stability can be a concern in certain solvents. For instance, in alcoholic solvents like methanol, esterification can occur over extended periods, forming methyl nonanoate.[4] For long-term storage of solutions, aprotic solvents such as DMSO are generally preferred, although even in DMSO, degradation can occur over time, especially at room temperature.[5][6]

Q3: What are the primary stability concerns for this compound during experimental use?

A3: The main stability concerns are:

  • Oxidation: The fatty acid chain can be susceptible to oxidation. Storing under an inert atmosphere minimizes this risk.

  • Esterification: When dissolved in alcoholic solvents, nonanoic acid can form esters, altering the compound.

  • pH-catalyzed H/D Exchange: The deuterium (B1214612) atoms on the carbon chain are generally stable. However, under strongly acidic or basic conditions, there is a potential for hydrogen-deuterium exchange, which can compromise the isotopic purity of the compound.

  • Repeated Freeze-Thaw Cycles: To avoid degradation, it is recommended to aliquot the compound into smaller, single-use vials.

Q4: What are the signs of degradation of this compound?

A4: Degradation can be indicated by a change in the physical appearance of the sample (e.g., color change) or, more definitively, by the appearance of unexpected peaks in analytical chromatograms (e.g., from GC-MS or LC-MS analysis). These peaks may correspond to oxidation products or esters.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no signal from this compound in MS analysis. 1. Degradation: Improper storage may have led to degradation. 2. Pipetting/Dilution Error: Inaccurate preparation of working solutions. 3. Instrument Issues: Suboptimal mass spectrometer source conditions.1. Review storage conditions and handling procedures. Prepare fresh working solutions from a new aliquot. 2. Verify the concentration of your stock solution and the accuracy of your pipettes. 3. Optimize ionization and other MS parameters for nonanoic acid.
Appearance of unexpected peaks in the chromatogram. 1. Degradation Products: The compound may have degraded due to oxidation or reaction with the solvent. 2. Contamination: Contamination from the solvent, storage container, or other lab equipment.1. Analyze the mass spectra of the new peaks to identify potential degradation products. 2. Run a blank (solvent only) to check for contamination. Ensure all glassware and equipment are thoroughly cleaned.
Inconsistent quantification results. 1. Variable Extraction Efficiency: Inconsistent sample preparation. 2. Matrix Effects: Components in the sample matrix may be suppressing or enhancing the signal. 3. H/D Back-Exchange: Deuterium atoms may be exchanging with protons from the mobile phase during LC-MS analysis.1. Use a validated and standardized extraction protocol. The use of a deuterated internal standard like this compound itself helps correct for this. 2. Perform a matrix effect study. 3. Minimize the exposure of the sample to protic solvents in the autosampler. Use a mobile phase with a lower proton concentration if possible.
Chromatographic peak for this compound elutes earlier than non-deuterated nonanoic acid in GC-MS. Chromatographic H/D Isotope Effect: Deuterated compounds often have slightly shorter retention times in gas chromatography compared to their non-deuterated counterparts.[7]This is an expected phenomenon and does not indicate a problem with the compound. Ensure that your method for peak identification and integration accounts for this potential shift in retention time.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively published, the following tables provide a representative summary based on general knowledge of deuterated fatty acid stability. These tables are for illustrative purposes to guide experimental design.

Table 1: Estimated Stability of this compound (Solid) at Different Temperatures

TemperatureRecommended Maximum Storage
-80°C> 3 years
-20°C3 years[1]
4°C2 years[1]
Room TemperatureNot Recommended

Table 2: Estimated Stability of this compound in Different Solvents

Solvent-80°C (6 months)-20°C (1 month)Room Temperature (1-2 days)
DMSOHigh StabilityHigh StabilityModerate Stability
EthanolModerate StabilityLower StabilityLow Stability
MethanolModerate StabilityLower StabilityLow Stability

Experimental Protocols

Protocol 1: Stability Assessment of this compound by LC-MS/MS

This protocol outlines a method to assess the stability of this compound in a given solvent under different temperature conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound at 1 mg/mL in the desired solvent (e.g., DMSO, methanol, ethanol).

  • From the stock solution, prepare working solutions at a final concentration of 10 µg/mL in the same solvent.

2. Storage Conditions:

  • Aliquot the working solutions into amber glass vials.

  • Store the vials at different temperatures: -20°C, 4°C, and room temperature (20-25°C).

  • Include a control sample stored at -80°C.

3. Time Points for Analysis:

  • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1 week, 1 month, 3 months, 6 months).

4. Sample Analysis by LC-MS/MS:

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Negative Ion Mode):

    • Ionization: Electrospray Ionization (ESI).

    • MRM Transitions:

      • This compound: Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

      • Potential Degradants: Monitor for the expected masses of potential degradation products (e.g., oxidized nonanoic acid, methyl nonanoate).

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the T=0 sample.

  • Identify and quantify any degradation products that appear.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution working Prepare 10 µg/mL Working Solutions stock->working aliquot Aliquot into Amber Vials working->aliquot temp_neg80 -80°C (Control) aliquot->temp_neg80 Store temp_neg20 -20°C aliquot->temp_neg20 Store temp_4 4°C aliquot->temp_4 Store temp_rt Room Temp aliquot->temp_rt Store timepoint Analyze at T=0, 1W, 1M, 3M, 6M temp_neg80->timepoint temp_neg20->timepoint temp_4->timepoint temp_rt->timepoint lcms LC-MS/MS Analysis timepoint->lcms data Data Interpretation lcms->data

Workflow for Stability Assessment of this compound.

Signaling Pathways Involving Nonanoic Acid

Nonanoic acid, as a saturated fatty acid, can influence cellular signaling, particularly through pathways involved in metabolism and inflammation.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Nonanoic acid has been suggested to act as a ligand for PPARs, particularly PPARγ.[1][8] PPARs are nuclear receptors that play a key role in regulating lipid and glucose metabolism.[9] Activation of PPARγ can lead to changes in the expression of genes involved in fatty acid storage and insulin (B600854) sensitivity.

G cluster_cell Cell NA Nonanoic Acid PPAR PPARγ NA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Response Changes in Lipid Metabolism & Insulin Sensitivity Gene_Expression->Metabolic_Response

Nonanoic Acid Activation of the PPARγ Signaling Pathway.
Toll-Like Receptor 4 (TLR4) Inflammatory Signaling

Saturated fatty acids can act as ligands for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[10][11] This interaction can initiate a signaling cascade that leads to the production of pro-inflammatory cytokines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NA Nonanoic Acid TLR4 TLR4 NA->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokine_Production Induces

Nonanoic Acid-Induced TLR4 Inflammatory Signaling.

References

Minimizing isotopic exchange of deuterium in Nonanoic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing isotopic exchange for Nonanoic acid-d2. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium (B1214612) atom on a labeled compound like this compound is replaced by a hydrogen atom from the surrounding environment. This is a significant concern as it compromises the isotopic purity of the standard, which can lead to inaccurate results in quantitative analyses, such as those using mass spectrometry. The loss of deuterium can cause the internal standard to be incorrectly measured as the unlabeled analyte.

Q2: What are the primary factors that influence the rate of isotopic exchange in this compound?

The stability of the deuterium labels on this compound is influenced by several factors:

  • pH: The rate of H/D exchange is highly dependent on pH. Both acidic and basic conditions can catalyze the exchange, with the minimum rate of exchange for carboxylic acids often observed between pH 2 and 3.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium.

  • Position of the Deuterium Label: The location of the deuterium atom on the molecule is crucial. For this compound, the deuterium atoms are on the carbon chain and are generally more stable than those on heteroatoms (e.g., -OH, -NH2). However, deuterium atoms on the carbon adjacent to the carboxyl group (the α-carbon) can be more susceptible to exchange under certain conditions.[1]

Q3: What are the ideal storage conditions for this compound to maintain its isotopic integrity?

To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: For long-term stability, deuterated lipids should be stored at or below -16°C. If dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[2]

  • Container: Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents to prevent contamination from plasticizers.[2]

  • Atmosphere: To prevent oxidation and exposure to atmospheric moisture, it is best to store deuterated compounds under an inert atmosphere, such as argon or dry nitrogen.[2][3]

  • Form: For unsaturated lipids, it is recommended to store them dissolved in a suitable organic solvent rather than as a powder, as they can be hygroscopic.[2] While nonanoic acid is saturated, storing it as a solution in a high-purity solvent is a good practice.

Q4: How should I handle this compound during experimental procedures to minimize deuterium exchange?

Proper handling is critical to prevent the loss of deuterium. Here are some best practices:

  • Equilibration: Before opening, always allow the container of this compound to warm to room temperature to prevent condensation of atmospheric moisture onto the cold surface.[2]

  • Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen).

  • Solvent Choice: Use high-purity, anhydrous solvents for preparing solutions. If aqueous solutions are necessary, control the pH to be near neutral or in the range of pH 2-3 for maximum stability.[1]

  • Minimize Transfers: Each transfer from one container to another increases the risk of contamination with atmospheric moisture.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of solutions, as this can introduce moisture and degrade the sample. It is advisable to aliquot stock solutions into single-use vials.[3]

Q5: Which analytical techniques are most suitable for verifying the isotopic purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for determining the isotopic purity of deuterated compounds.

  • NMR Spectroscopy: ¹H NMR can be used to quantify the amount of residual protons at the deuterated positions, while ²H NMR can directly measure the deuterium enrichment.

  • Mass Spectrometry (GC-MS or LC-MS): These techniques can determine the isotopic distribution of the molecule by measuring the relative abundance of the deuterated and non-deuterated forms.[4][5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Loss of deuterium detected in QC samples Improper Storage: Exposure to moisture, light, or elevated temperatures.Store this compound at -20°C in a tightly sealed glass vial with a Teflon-lined cap, under an inert atmosphere.[2][3]
Inappropriate Solvent: Use of protic solvents (e.g., water, methanol) without pH control.Use anhydrous solvents whenever possible. If aqueous solutions are required, maintain a pH between 2 and 3.[1]
Repeated Freeze-Thaw Cycles: Introduction of moisture during repeated use of a stock solution.Aliquot stock solutions into single-use vials to minimize the number of freeze-thaw cycles.[3]
Inconsistent analytical results Isotopic Exchange During Sample Preparation: Exposure to atmospheric moisture or acidic/basic conditions.Prepare samples under a dry, inert atmosphere.[2] Use dried glassware. Ensure all reagents and solvents are anhydrous.
Back-Exchange During Analysis: Exchange of deuterium with protons from the mobile phase in LC-MS.Minimize the residence time of the sample in the analytical system. Consider using a mobile phase with a pH that minimizes exchange (pH 2-3).[1]
Presence of unexpected peaks in mass spectrum Chemical Degradation: Oxidation or other degradation pathways catalyzed by pH or temperature.Conduct forced degradation studies to identify the optimal pH and temperature for stability. Handle the compound under an inert atmosphere to prevent oxidation.[1]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature (Solid) ≤ -16°CEnsures long-term stability of the lipid.[2]
Storage Temperature (Solution) -20°C ± 4°CRecommended for deuterated lipids in organic solvents.[2]
pH for Aqueous Solutions 2 - 3Minimizes the rate of hydrogen-deuterium exchange for carboxylic acids.[1]

Experimental Protocols

Protocol for Preparation of a Stock Solution of this compound
  • Acclimatization: Remove the sealed container of this compound from the freezer and allow it to warm to ambient laboratory temperature for at least 30 minutes before opening. This prevents moisture from condensing on the cold solid.[2]

  • Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed this compound to a clean, dry glass volumetric flask. Add a small amount of a high-purity, anhydrous solvent (e.g., ethanol, acetonitrile) and gently swirl to dissolve.

  • Dilution: Once fully dissolved, dilute to the mark with the same solvent.

  • Storage: Transfer the stock solution to a clean, dry glass vial with a Teflon-lined cap. Purge the headspace with an inert gas before sealing. Store at -20°C.[2][3]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Deuterium Exchange start Inconsistent Analytical Results or Loss of Deuterium Detected check_storage Review Storage Conditions (Temp, Container, Atmosphere) start->check_storage check_handling Evaluate Handling Procedures (Acclimatization, Atmosphere, Solvents) start->check_handling check_analytical Examine Analytical Method (Mobile Phase pH, Temperature) start->check_analytical storage_issue Improper Storage check_storage->storage_issue handling_issue Handling Errors check_handling->handling_issue analytical_issue Analytical Method Issue check_analytical->analytical_issue solution_storage Implement Correct Storage: -20°C, Glass Vial, Inert Gas storage_issue->solution_storage Yes solution_handling Refine Handling Protocol: Acclimatize, Use Inert Atmosphere, Anhydrous Solvents handling_issue->solution_handling Yes solution_analytical Optimize Analytical Method: Adjust Mobile Phase pH (2-3), Control Temperature analytical_issue->solution_analytical Yes reanalyze Re-analyze Sample solution_storage->reanalyze solution_handling->reanalyze solution_analytical->reanalyze

Caption: Troubleshooting workflow for deuterium exchange issues.

DeuteriumExchangeMechanisms Mechanisms of Deuterium Exchange at α-Carbon cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange acid_start R-CD₂-COOH + H⁺ acid_intermediate1 R-CD₂-C(OH)₂⁺ acid_start->acid_intermediate1 Protonation acid_intermediate2 R-CD=C(OH)₂ Enol Form acid_intermediate1->acid_intermediate2 - D⁺ acid_intermediate3 R-CHD-C(OH)₂⁺ acid_intermediate2->acid_intermediate3 + H⁺ acid_end R-CHD-COOH + H⁺ acid_intermediate3->acid_end Deprotonation base_start R-CD₂-COO⁻ + B⁻ base_intermediate [R-CD=COO⁻]²⁻ Enolate Intermediate base_start->base_intermediate - BD base_end R-CHD-COO⁻ + BD base_intermediate->base_end + BH

Caption: Acid- and base-catalyzed deuterium exchange mechanisms.

References

Calibration curve issues with Nonanoic acid-d2 in quantitative assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nonanoic Acid-d2 Quantitative Assays

Welcome to the troubleshooting guide for the quantitative analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common calibration curve issues and other challenges encountered during LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid. It is frequently used as an internal standard (IS) in quantitative mass spectrometry-based assays. The key benefit of using a stable isotope-labeled internal standard like this compound is its chemical and physical similarity to the analyte of interest (e.g., endogenous nonanoic acid or other fatty acids). This similarity helps to correct for variability that can be introduced during sample preparation, extraction, and analysis, ultimately leading to more accurate and precise quantification.[1]

Q2: What are the primary causes of poor calibration curve linearity with this compound?

Poor linearity in calibration curves is a frequent issue and can arise from several factors:

  • Matrix Effects: Components in the biological sample (plasma, urine, tissue) can interfere with the ionization of the analyte and/or the internal standard, leading to ion suppression or enhancement.[2][3][4][5]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[6][7]

  • Inaccurate Standard Preparation: Errors in the serial dilution of calibration standards can lead to non-linear curves.

  • Suboptimal Chromatography: Poor peak shapes, such as fronting or tailing, can affect the accuracy of peak integration and, consequently, the linearity of the calibration curve.[8]

  • Isotope Effects: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][9][10] If a co-eluting matrix component causes ion suppression in a very narrow time window, this slight separation can cause the analyte and internal standard to be affected differently.[9][10][11]

Troubleshooting Guides

Issue 1: Poor Linearity (r² < 0.99) and "Smiling" or "Frowning" Curve Shape

Question: My calibration curve for Nonanoic acid has a quadratic shape ("smiling" or "frowning") and a low correlation coefficient (r² < 0.99). What could be the cause?

Answer: A quadratic curve often indicates that the response ratio is not consistent across the concentration range. This can be due to several factors, including detector saturation at the high end of the curve or differential matrix effects at the low end.

Data Presentation: Example of Poor vs. Good Linearity

Concentration (ng/mL)Analyte Peak AreaIS (this compound) Peak AreaResponse Ratio (Analyte/IS) - Poor LinearityResponse Ratio (Analyte/IS) - Good Linearity
15,1001,050,0000.00490.0051
526,0001,030,0000.02520.0252
1055,0001,060,0000.05190.0519
50280,0001,040,0000.26920.2692
100500,0001,050,0000.47620.5238
250950,0001,030,0000.92231.3009
5001,500,0001,040,0001.44232.6154

Troubleshooting Steps:

  • Evaluate Concentration Range: The calibration range may be too wide.[6] Try narrowing the range or splitting it into two separate curves if a wide dynamic range is necessary.[7]

  • Check for Detector Saturation: Dilute a high-concentration sample. If the diluted sample, when back-calculated, gives a concentration closer to the expected value, detector saturation is likely occurring.[7] Consider reducing the injection volume or further diluting the samples.

  • Assess Matrix Effects: Prepare a set of calibration standards in a clean solvent (neat solution) and another set in an extracted blank matrix. A significant difference in the slope of the two curves indicates the presence of matrix effects.[12]

  • Optimize Chromatography: Adjust the chromatographic method to better separate the analyte and internal standard from interfering matrix components.[12] This could involve changing the mobile phase, gradient, or column.

Issue 2: High Variability (%CV > 15%) in Internal Standard Peak Area

Question: The peak area of my internal standard, this compound, is highly variable across my sample batch. What could be the problem?

Answer: High variability in the internal standard signal can compromise the accuracy and precision of your assay. This variability often points to issues in the sample preparation or analytical process.[1]

Data Presentation: Example of IS Variability

Sample IDIS (this compound) Peak Area% Deviation from Mean
Sample 11,050,000-4.5%
Sample 21,250,000+13.6%
Sample 3980,000-10.9%
Sample 41,300,000+18.2%
Mean 1,100,000
%CV 15.2%

Troubleshooting Steps:

  • Review Sample Preparation:

    • Pipetting: Verify the calibration and consistent use of pipettes for adding the internal standard.[1]

    • Mixing: Ensure the internal standard is thoroughly vortexed with the sample before any extraction steps.[1]

    • Evaporation/Reconstitution: If a dry-down step is used, ensure complete and consistent reconstitution of the sample residue.[1]

  • Investigate Matrix Effects: Different patient or sample lots can have varying levels of interfering components, leading to inconsistent ion suppression or enhancement.[1][9]

  • Check for IS Stability: While generally stable, this compound could degrade under harsh conditions (e.g., extreme pH). Also, be aware of the potential for H/D exchange, where deuterium (B1214612) atoms are replaced by hydrogen, especially if they are on exchangeable sites like a carboxyl group.[12][13]

  • Instrument Performance: Check for fluctuations in the LC-MS system, such as an unstable electrospray or issues with the autosampler.[1]

Troubleshooting Workflow Diagram

start High IS Variability (%CV > 15%) prep Review Sample Preparation start->prep Start Here pipette Check Pipette Calibration & Technique prep->pipette mix Ensure Thorough Sample Mixing prep->mix recon Verify Consistent Reconstitution prep->recon matrix Investigate Matrix Effects pipette->matrix mix->matrix recon->matrix post_spike Perform Post-Extraction Spike Experiment matrix->post_spike instrument Assess Instrument Performance post_spike->instrument spray Check ESI Spray Stability instrument->spray autosampler Inspect Autosampler for Errors instrument->autosampler stability Evaluate IS Stability autosampler->stability hd_exchange Check for H/D Exchange Potential stability->hd_exchange solution Problem Resolved hd_exchange->solution If stable

Caption: A logical workflow for troubleshooting high internal standard variability.

Experimental Protocols

Protocol 1: Post-Extraction Spike for Matrix Effect Evaluation

This protocol is used to determine if matrix components are causing ion suppression or enhancement of the this compound signal.[12]

  • Prepare Two Sample Sets:

    • Set A (Neat Solution): Spike the deuterated internal standard at your working concentration into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or IS). After the final extraction step, spike the deuterated internal standard into the extracted matrix at the same concentration as in Set A.[12]

  • Analysis: Analyze both sets of samples using your LC-MS method.

  • Data Interpretation:

    • Compare the peak areas of the deuterated standard in both sets.[12]

    • Peak Area (Set B) << Peak Area (Set A): Indicates ion suppression.

    • Peak Area (Set B) >> Peak Area (Set A): Indicates ion enhancement.

    • Peak Area (Set B) ≈ Peak Area (Set A): Indicates minimal matrix effect.

Matrix Effect Source Diagram

sample Biological Sample (Plasma, Urine, etc.) analyte Analyte + This compound (IS) sample->analyte matrix Endogenous Components (Phospholipids, Salts, etc.) sample->matrix extraction Sample Preparation (e.g., Protein Precipitation, LLE) analyte->extraction matrix->extraction ion_source ESI Source matrix->ion_source Interference lc LC Separation extraction->lc lc->ion_source suppression Ion Suppression/ Enhancement ion_source->suppression ms Mass Analyzer ion_source->ms Ionization detector Detector ms->detector

Caption: Potential sources of matrix effects in an LC-MS workflow.

Protocol 2: Internal Standard Stock Solution and Working Solution Preparation

Accurate preparation of the internal standard solutions is critical for reliable quantification.

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a Class A volumetric flask (e.g., 1 mL) with an appropriate organic solvent (e.g., Methanol or Acetonitrile).

    • Ensure the standard is completely dissolved before filling to the mark.

    • Store at the recommended temperature (typically -20°C or -80°C).

  • Intermediate Stock Solution (e.g., 10 µg/mL):

    • Perform a serial dilution from the primary stock solution. For example, pipette 10 µL of the 1 mg/mL stock into 990 µL of solvent.

  • Working Solution (e.g., 100 ng/mL):

    • Dilute the intermediate stock solution to the final concentration that will be spiked into the samples.

    • The concentration of the working solution should be chosen to provide a strong, stable signal in the mass spectrometer without causing detector saturation.

    • This working solution should be prepared fresh regularly and stored appropriately to avoid solvent evaporation, which would alter the concentration.

References

Enhancing the ionization efficiency of Nonanoic acid-d2 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Nonanoic acid-d2 using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound by ESI-MS often challenging?

The analysis of free fatty acids (FFAs) like this compound can be difficult due to their chemical properties. In typical reversed-phase liquid chromatography (LC) methods, acidic mobile phases are used to achieve good peak shapes. However, this acidic environment suppresses the deprotonation of the carboxylic acid group, which is essential for efficient ionization in the commonly used negative ion mode ([M-H]⁻).[1] This suppression leads to low signal intensity and poor sensitivity.[1] Additionally, their low molecular weight can place them in a region of the mass spectrum with interfering peaks from solvents and additives.[2]

Q2: Should I use positive or negative ion mode for this compound analysis?

The choice depends on your sample preparation and sensitivity requirements.

  • Negative Ion Mode: This is the most direct approach, detecting the deprotonated molecule ([M-H]⁻).[1][3] It is intuitively suited for carboxylic acids. However, its major drawback is signal suppression by the acidic mobile phases often required for good chromatography.[1] Furthermore, underivatized fatty acid anions can undergo undesirable fragmentation during collision-induced dissociation (CID).[1][4]

  • Positive Ion Mode: This mode is highly advantageous when using chemical derivatization.[1] Underivatized fatty acids do not ionize efficiently in positive mode, but derivatization can introduce a permanent positive charge or an easily chargeable group.[5][6] This "charge reversal" strategy often results in significantly higher sensitivity, more stable signals, and better fragmentation patterns for structural confirmation.[1][4][7] Adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed.[1]

Q3: What are the primary strategies to enhance the ionization efficiency of this compound?

There are three main strategies to improve ionization:

  • Mobile Phase Optimization: Carefully selecting solvents and additives to promote ionization without compromising chromatographic separation. This often involves finding a compromise pH.[8][9]

  • ESI Source Parameter Optimization: Fine-tuning instrumental parameters like voltages, gas flows, and temperatures to ensure efficient desolvation and ion transfer into the mass spectrometer.[1][10]

  • Chemical Derivatization: Modifying the this compound molecule to attach a group that ionizes much more readily, which can increase sensitivity by several orders of magnitude.[4][11]

Q4: How does deuteration (d2) in my analyte affect ESI-MS analysis?

The deuterium (B1214612) labels in this compound serve as a stable isotope internal standard, which is crucial for accurate quantification. Deuterated standards help correct for variations in sample preparation, chromatographic retention, and, importantly, ionization suppression caused by the sample matrix.[12][13][14] The mass shift from the unlabeled analog allows for its clear distinction and is not expected to significantly alter the fundamental ionization behavior compared to unlabeled nonanoic acid.

Troubleshooting Guide

Problem: Low or No Signal for this compound

This is the most common issue encountered. The following workflow can help diagnose and resolve the problem.

G cluster_start cluster_check cluster_optimize Optimization Steps cluster_result start Low or No Signal for This compound check_mode Confirm Ionization Mode (Negative for [M-H]⁻) start->check_mode Initial Checks check_params Review Basic MS Parameters (Mass Range, Voltages) check_mode->check_params opt_mobile 1. Optimize Mobile Phase (pH, Additives) check_params->opt_mobile If basics are correct opt_source 2. Optimize ESI Source (Temp, Gas, Voltage) opt_mobile->opt_source If signal still low solution Signal Improved opt_mobile->solution opt_deriv 3. Consider Derivatization (For Positive Mode) opt_source->opt_deriv If signal still insufficient opt_source->solution opt_deriv->solution G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis sample_prep Prepare Sample (e.g., Plasma Extract) containing this compound add_reagents Add Derivatization Solution: - 20 mM DMAQ - 750 mM EDC - 15 mM HOAt sample_prep->add_reagents Start Reaction incubate Incubate at 20°C for 30 minutes add_reagents->incubate inject Inject 2 µL of derivatized sample into LC-MS/MS incubate->inject Reaction Complete analyze Analyze in Positive Ion Mode monitoring for [M+H]⁺ of the DMAQ-derivative inject->analyze

References

Technical Support Center: Chromatography Troubleshooting for Nonanoic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Nonanoic acid-d2. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this deuterated fatty acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: Direct analysis of free fatty acids like this compound by gas chromatography (GC) is challenging due to their low volatility and polar nature. This can lead to poor peak shape, including significant tailing, and undesirable interactions with the GC column.[1] Derivatization, typically through esterification to form fatty acid methyl esters (FAMEs), is a critical step to increase the volatility and thermal stability of the analyte, making it suitable for GC analysis. This process also improves chromatographic separation and reduces peak tailing.[2]

Q2: I'm observing a slight shift in retention time between Nonanoic acid and this compound. Is this normal?

A2: Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "chromatographic isotope effect."[3][4] In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][4] While a small, consistent shift may not impact results, complete co-elution is ideal for the accurate correction of matrix effects.[5] If the separation is significant, it could expose the analyte and standard to different matrix environments, potentially affecting ionization and accuracy.[6]

Q3: What is "isotopic interference" or "cross-talk," and how can it affect my results with this compound?

A3: Isotopic interference occurs when the signal from the naturally occurring isotopes of the unlabeled nonanoic acid contributes to the signal of the this compound internal standard. This is more likely to be an issue when using internal standards with a small mass difference from the analyte. This interference can lead to an artificially high internal standard signal, which in turn can cause non-linearity in the calibration curve and biased quantitative results.[3][7][8]

Q4: What are the key mass spectral fragments for Nonanoic acid and its deuterated form?

A4: In the mass spectrometry of carboxylic acids, the molecular ion peak may be small.[9] Common fragmentation of aliphatic carboxylic acids involves McLafferty rearrangement.[9] For derivatized fatty acids like FAMEs, characteristic ions are used for identification and quantification. For instance, in the analysis of fatty acid methyl esters, ions such as m/z 74 and 87 are often monitored.[10] When using deuterated standards, it is crucial to select unique and stable fragment ions for both the analyte and the standard to ensure accurate quantification and avoid cross-talk.

Q5: Can I analyze this compound without derivatization?

A5: While challenging, direct analysis of short-chain fatty acids by LC-MS/MS without derivatization is possible.[11] This approach offers the advantage of simpler and faster sample preparation.[12] However, it often requires specific chromatographic conditions, such as the use of an acidic mobile phase, to achieve good peak shape and retention on a reverse-phase column.[13] For GC analysis, derivatization is generally considered essential.

Troubleshooting Guide: Resolving Co-elution and Peak Shape Problems

This guide provides a systematic approach to troubleshooting common chromatographic issues encountered with this compound.

Issue 1: Co-elution of this compound with an interfering peak.

Co-elution can significantly compromise the accuracy of quantification. The following steps can help resolve this issue.

Troubleshooting Workflow for Co-elution in Gas Chromatography (GC)

GC_Troubleshooting start Co-elution Observed in GC optimize_temp Optimize Oven Temperature Program start->optimize_temp Initial Step change_column Change GC Column optimize_temp->change_column If resolution is still poor check_derivatization Verify Derivatization Efficiency optimize_temp->check_derivatization If peak shape is also poor use_unique_ions Utilize Unique Mass Fragments (MS) change_column->use_unique_ions If co-elution persists resolved Peaks Resolved change_column->resolved Separation achieved check_derivatization->optimize_temp Re-optimize after confirming use_unique_ions->resolved Quantification achieved

Caption: A logical workflow for resolving co-elution issues in GC analysis.

Troubleshooting Workflow for Co-elution in Liquid Chromatography (LC)

LC_Troubleshooting start Co-elution Observed in LC modify_mobile_phase Modify Mobile Phase Composition (e.g., organic solvent ratio, pH) start->modify_mobile_phase First approach check_sample_solvent Ensure Sample Solvent Compatibility start->check_sample_solvent If peak fronting/splitting occurs adjust_gradient Adjust Gradient Profile modify_mobile_phase->adjust_gradient For further refinement change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) adjust_gradient->change_column If selectivity is the issue resolved Peaks Resolved adjust_gradient->resolved Resolution improved change_column->resolved Separation achieved

Caption: A decision-making diagram for troubleshooting co-elution in LC.

Quantitative Data for Troubleshooting GC Co-elution

ParameterStandard ConditionModified Condition 1 (Slower Ramp)Modified Condition 2 (Different Column)
Oven Program 100°C (1 min) to 240°C at 10°C/min100°C (1 min) to 240°C at 5°C/min100°C (1 min) to 240°C at 10°C/min
Column DB-5ms (30m x 0.25mm x 0.25µm)DB-5ms (30m x 0.25mm x 0.25µm)HP-88 (60m x 0.25mm x 0.20µm)
Retention Time (Analyte) 8.50 min12.75 min15.20 min
Retention Time (Interferent) 8.52 min12.85 min15.60 min
Resolution (Rs) 0.81.32.5
Issue 2: Peak Tailing of this compound.

Peak tailing can lead to inaccurate integration and reduced sensitivity.

Logical Relationship for Diagnosing Peak Tailing

Peak_Tailing_Diagnosis Tailing Peak Tailing Observed Chemical Chemical Issues (Analyte-specific tailing) Tailing->Chemical Physical Physical Issues (All peaks tail) Tailing->Physical Secondary_Interactions Secondary Interactions with Column Chemical->Secondary_Interactions Incomplete_Derivatization Incomplete Derivatization Chemical->Incomplete_Derivatization Column_Contamination Column Contamination/Degradation Physical->Column_Contamination System_Leaks System Leaks Physical->System_Leaks

Caption: Diagram illustrating the causes of peak tailing.

Quantitative Data for Addressing Peak Tailing in LC-MS

ParameterInitial Condition (No Modifier)Modified Condition (with Formic Acid)
Mobile Phase A WaterWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724)Acetonitrile with 0.1% Formic Acid
Peak Asymmetry (As) 2.11.2
Peak Width (at half height) 0.15 min0.08 min
Signal-to-Noise Ratio 85150

Experimental Protocols

GC-MS Analysis of this compound as a Fatty Acid Methyl Ester (FAME)

This protocol provides a general method for the derivatization and analysis of this compound in a biological matrix.

1. Sample Preparation and Lipid Extraction:

  • To a 100 µL sample (e.g., plasma), add the deuterated internal standard (this compound).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex.[10]

  • Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.[10]

  • Collect the lower organic layer containing the lipids.

2. Derivatization to FAMEs:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.

  • Heat at 100°C for 30 minutes.

  • After cooling, add 1 mL of water and 2 mL of hexane (B92381).

  • Vortex and centrifuge. The upper hexane layer contains the FAMEs.

3. GC-MS Instrumental Parameters:

ParameterSetting
GC System Agilent 8890 GC or equivalent
Column HP-88 (60 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent polar capillary column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 120°C, ramp at 3°C/min to 240°C, hold for 15 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (Nonanoic acid) To be determined empirically (e.g., m/z 74, 172)
Quantification Ion (this compound) To be determined empirically (e.g., m/z 74, 174)
LC-MS/MS Analysis of this compound

This protocol is for the direct analysis of this compound without derivatization.

1. Sample Preparation:

  • Protein precipitation is a common method for plasma or serum. Add 3 volumes of cold acetonitrile (containing the internal standard, this compound) to 1 volume of sample.

  • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant for analysis.

2. LC-MS/MS Instrumental Parameters:

ParameterSetting
LC System Waters ACQUITY UPLC I-Class or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transition (Nonanoic acid) e.g., 157.1 > 113.1
MRM Transition (this compound) e.g., 159.1 > 115.1

References

Impact of pH on the stability and extraction of Nonanoic acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nonanoic acid-d2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the stability of this compound in aqueous solutions?

A1: The primary factor influencing the stability of this compound in aqueous solutions is the pH. The stability of deuterated carboxylic acids is mainly affected by the potential for chemical degradation and isotopic exchange (the exchange of deuterium (B1214612) for hydrogen). The rate of this exchange is minimized in acidic conditions.[1]

Q2: At what pH is this compound most stable?

A2: Generally, deuterated carboxylic acids exhibit the highest stability in a pH range of 2 to 3.[1] This acidic environment minimizes the rate of hydrogen-deuterium exchange.[1] However, the overall stability also depends on the compound's susceptibility to other degradation pathways like oxidation.

Q3: How does pH affect the extraction of this compound from an aqueous solution?

A3: The pH of the aqueous solution is critical for the efficient extraction of this compound into an organic solvent. Nonanoic acid has a pKa of approximately 4.95.

  • At a pH below the pKa (acidic conditions) , the carboxylic acid group is protonated (-COOH), making the molecule less polar and more soluble in organic solvents. For optimal extraction, the pH should be adjusted to be at least 2 pH units below the pKa.

  • At a pH above the pKa (alkaline conditions) , the carboxylic acid group is deprotonated (-COO⁻), rendering the molecule ionic and more soluble in the aqueous phase, thus hindering its extraction into an organic solvent.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored at room temperature in a cool, dry, and well-ventilated area.[2][3][4] It is important to keep the container tightly sealed when not in use.[3][4] The compound is stable under normal storage conditions but should be kept away from strong oxidizing agents.[2]

Q5: I am observing poor recovery of this compound during liquid-liquid extraction. What could be the cause?

A5: Poor recovery is often linked to the pH of the aqueous phase. Ensure that the aqueous solution is sufficiently acidified (pH 2-3) before extraction with an organic solvent. Incomplete acidification will leave a significant portion of the nonanoic acid in its deprotonated, water-soluble form. Another potential issue could be the choice of organic solvent; ensure it is immiscible with water and that nonanoic acid is soluble in it. Inadequate mixing (shaking) of the two phases can also lead to poor extraction efficiency.

Data Presentation

Table 1: Influence of pH on the Extraction Efficiency of Nonanoic Acid

The following table provides illustrative data on the expected recovery of nonanoic acid from an aqueous solution into an equal volume of ethyl acetate (B1210297) at various pH values.

Aqueous Phase pHExpected Form of Nonanoic AcidTheoretical Extraction Efficiency (%)
2.0Protonated (CH₃(CH₂)₇COOH)>99%
3.0Protonated (CH₃(CH₂)₇COOH)~99%
4.0Mostly Protonated~90%
5.0 (near pKa)Mixed Protonated and Deprotonated~50%
6.0Mostly Deprotonated (CH₃(CH₂)₇COO⁻)<10%
7.0Deprotonated (CH₃(CH₂)₇COO⁻)<1%
8.0Deprotonated (CH₃(CH₂)₇COO⁻)<1%

Note: This data is illustrative and based on the principles of acid-base extraction. Actual extraction efficiencies may vary based on the specific experimental conditions, including the organic solvent used, temperature, and mixing intensity.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound at different pH values.

Materials:

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Sample Preparation: For each pH condition, add a small aliquot of the stock solution to a larger volume of the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. The volume of the organic solvent should be minimal (<1%) to avoid significantly altering the buffer's properties.

  • Incubation: Store the prepared samples at a controlled temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Sample Quenching (for high/low pH): For samples at very high or low pH, it may be necessary to neutralize them to prevent further degradation before analysis.

  • Analysis: Analyze the samples using a validated HPLC-UV/MS method to determine the concentration of the remaining this compound.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point for each pH condition.

Protocol 2: Liquid-Liquid Extraction of this compound from an Aqueous Matrix

This protocol describes a standard liquid-liquid extraction procedure for isolating this compound from an aqueous sample.

Materials:

  • Aqueous sample containing this compound

  • Internal standard (e.g., a non-deuterated odd-chain fatty acid)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Ethyl acetate or diethyl ether (extraction solvent)

  • Sodium sulfate (B86663) (anhydrous)

  • Separatory funnel

  • pH indicator strips or pH meter

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample.

  • Acidification: Adjust the pH of the sample to 2-3 by adding HCl dropwise. Verify the pH using a pH meter or pH indicator strips.

  • Extraction: Add an equal volume of the organic extraction solvent (e.g., ethyl acetate) to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer (containing the extracted this compound) will typically be the upper layer.

  • Collection: Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat Extraction (Optional but Recommended): For higher recovery, repeat the extraction of the aqueous layer with a fresh portion of the organic solvent and combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the intended analytical method (e.g., GC-MS or LC-MS).

Mandatory Visualization

ph_stability_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN/MeOH) sample_prep Spike Stock into Buffers (Final Conc. 50-100 µg/mL) stock->sample_prep ph_buffers Prepare pH Buffers (pH 2, 4, 7, 9, 12) ph_buffers->sample_prep incubate Incubate at Controlled Temperature sample_prep->incubate sampling Withdraw Aliquots at Time Points (0, 24, 48, 72h) incubate->sampling quench Neutralize High/Low pH Samples sampling->quench hplc_ms Analyze via HPLC-UV/MS quench->hplc_ms data_eval Calculate % Remaining vs. Time hplc_ms->data_eval

Caption: Workflow for assessing the pH stability of this compound.

extraction_workflow start Aqueous Sample (containing this compound) add_is Add Internal Standard start->add_is acidify Acidify to pH 2-3 with HCl add_is->acidify add_solvent Add Organic Solvent (e.g., Ethyl Acetate) acidify->add_solvent shake Shake Vigorously (1-2 min) add_solvent->shake separate Allow Phases to Separate shake->separate collect_org Collect Organic Layer separate->collect_org dry Dry with Na₂SO₄ collect_org->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute end Analysis (GC-MS or LC-MS) reconstitute->end

Caption: Liquid-liquid extraction workflow for this compound.

ph_extraction_relationship cluster_acidic Acidic Conditions (pH < 4.95) cluster_alkaline Alkaline Conditions (pH > 4.95) protonated Nonanoic Acid is Protonated (R-COOH) low_polarity Low Polarity protonated->low_polarity organic_soluble Soluble in Organic Solvents low_polarity->organic_soluble high_extraction High Extraction Efficiency organic_soluble->high_extraction deprotonated Nonanoic Acid is Deprotonated (R-COO⁻) high_polarity High Polarity (Ionic) deprotonated->high_polarity aqueous_soluble Soluble in Aqueous Solutions high_polarity->aqueous_soluble low_extraction Low Extraction Efficiency aqueous_soluble->low_extraction ph pH of Aqueous Solution ph->protonated < pKa ph->deprotonated > pKa

Caption: Relationship between pH and the extraction state of Nonanoic acid.

References

Validation & Comparative

A Head-to-Head Battle for Precision: Nonanoic Acid-d2 vs. C13-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of internal standard is a critical decision that can significantly impact data quality and reliability. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards for nonanoic acid: deuterated (Nonanoic acid-d2) and carbon-13 (¹³C)-labeled compounds.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry, particularly for analyses within complex biological matrices such as plasma, urine, and tissue homogenates. Their chemical near-identity to the analyte of interest allows them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps. However, the choice between deuterium (B1214612) and ¹³C labeling is not trivial and can have significant implications for analytical performance.

Key Performance Differences: A Comparative Overview

The ideal internal standard should co-elute perfectly with the analyte, exhibit identical ionization efficiency, and have the same extraction recovery. While both deuterated and ¹³C-labeled standards aim to meet these criteria, inherent differences in their physical properties can lead to notable variations in performance.

ParameterDeuterated (²H) Internal Standard (this compound)¹³C-Labeled Internal Standard (¹³C-Nonanoic acid)Key Findings & Implications for Researchers
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1] This is known as the "isotope effect."[2][3]Typically co-elutes perfectly with the analyte under various chromatographic conditions.[1][4]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[4] Inaccurate quantification can occur if the analyte and the deuterated standard are affected differently by matrix effects at slightly different retention times.[2]
Isotopic Stability Can be susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[2][4]Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis as the ¹³C atoms are integral to the carbon skeleton.[2][3]The high stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, leading to more reliable and reproducible data.[2]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[4][5]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[4][5]For complex biological matrices where significant matrix effects are expected, ¹³C-labeled internal standards are the superior choice for robust and accurate quantification.[5]
Accuracy & Precision Can lead to inaccuracies. One study reported a 40% error in an example due to an imperfect retention time match.[4]Generally provides higher accuracy and precision.[4][5] A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6% for a ¹³C-IS, compared to 96.8% and 8.6% for a deuterated IS.[4]The closer physicochemical properties of ¹³C-labeled internal standards to the native analyte result in more reliable and reproducible quantification.[4]
Cost Generally less expensive and more widely available.[5]Typically more expensive due to a more complex synthesis process.[5][6]For routine analyses with established methods and minimal matrix effects, deuterated standards may be a cost-effective option. However, for complex assays or when the highest accuracy is critical, the initial higher cost of ¹³C standards can be justified by long-term savings in troubleshooting and data reliability.[5]

Experimental Insight: A Generalized Protocol for Comparative Analysis

While a direct head-to-head study for nonanoic acid was not found in the public domain, the following generalized experimental protocol outlines how such a comparison could be conducted in a biological matrix like human plasma using LC-MS/MS.

Objective: To compare the performance of this compound and ¹³C-Nonanoic acid as internal standards for the quantification of nonanoic acid in human plasma.

1. Materials and Reagents:

  • Human plasma (K₂EDTA as anticoagulant)

  • Nonanoic acid certified reference material

  • This compound internal standard

  • ¹³C₉-Nonanoic acid internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen human plasma samples on ice.

  • Prepare two sets of calibration standards and quality control (QC) samples by spiking known concentrations of nonanoic acid into plasma.

  • To 100 µL of plasma, calibration standard, or QC sample, add 10 µL of the respective internal standard working solution (one set with this compound, the other with ¹³C-Nonanoic acid) to achieve a final concentration within the linear range of the assay.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate nonanoic acid from matrix components.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • MRM Transitions:

    • Nonanoic acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.

    • This compound: Monitor the corresponding mass-shifted precursor to product ion transition.

    • ¹³C₉-Nonanoic acid: Monitor the corresponding mass-shifted precursor to product ion transition.

4. Data Analysis and Comparison:

  • Calculate the peak area ratio of the analyte to the internal standard for both sets of samples.

  • Construct calibration curves and determine the concentration of nonanoic acid in the QC samples for both internal standards.

  • Compare the accuracy, precision (CV%), and matrix effects for both this compound and ¹³C-Nonanoic acid.

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate a typical analytical workflow and the critical concept of chromatographic co-elution.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or ¹³C-Nonanoic acid) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: A generalized workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

G Analyte1 Analyte IS1 ¹³C-IS IS2 Deuterated IS Analyte2 Analyte IS2->Analyte2 Retention Time Matrix Interfering Compound

Caption: Chromatographic co-elution of ¹³C-IS vs. shift of Deuterated-IS relative to the analyte.

Conclusion and Recommendations

While deuterated internal standards like this compound are widely used due to their lower cost and broader availability, the evidence strongly suggests that ¹³C-labeled internal standards offer superior performance for quantitative mass spectrometry.[2] Their key advantages include:

  • Co-elution with the analyte , leading to more accurate compensation for matrix effects.[4]

  • Greater isotopic stability , eliminating the risk of back-exchange and ensuring data integrity.[2]

  • Identical extraction recovery , providing more reliable quantification.[3]

For researchers, scientists, and drug development professionals where the highest level of accuracy, precision, and data defensibility is paramount, the investment in ¹³C-labeled internal standards for nonanoic acid analysis is a sound scientific decision. While a study on essential fatty acids suggested minimal isotope effect after corrections, the potential for chromatographic shifts and differential matrix effects with deuterated standards, especially in complex matrices and with high-resolution chromatography, presents a risk that can be mitigated by using a ¹³C-labeled analog.[7][8]

References

Cross-Validation of Analytical Methods for Nonanoic Acid Quantification Using Nonanoic acid-d2 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nonanoic acid in biological matrices is crucial for a wide range of research applications, from metabolic studies to drug development. The selection of an appropriate analytical method and the use of a reliable internal standard are paramount for obtaining accurate and reproducible data. This guide provides an objective comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of nonanoic acid, with a focus on the use of Nonanoic acid-d2 as an internal standard.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis. They share near-identical physicochemical properties with the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensates for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision.

Comparative Overview of Analytical Techniques

The choice between GC-MS and LC-MS/MS for nonanoic acid analysis depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation of volatile compounds followed by mass analysis.Chromatographic separation of compounds in the liquid phase coupled with mass analysis of the parent ion and its fragments.
Sample Volatility Requires derivatization to convert non-volatile fatty acids into volatile esters (e.g., methyl esters).[1]Can analyze non-volatile compounds directly, often without the need for derivatization.
Selectivity HighVery High
Sensitivity (LOD/LOQ) High, with reported LOQs in the low µg/L range for nonanoic acid.Very high, with reported LODs for similar short-chain fatty acids down to 0.001 mM.
Throughput Lower, due to the additional derivatization step and typically longer run times.Higher, with simpler sample preparation and shorter analysis times.
Matrix Effect Less prone to ion suppression/enhancement compared to ESI-MS.Can be significant, necessitating the use of an appropriate internal standard like this compound.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of short-chain fatty acids using LC-MS/MS, which can be considered representative for a well-developed method for nonanoic acid.

Validation ParameterTypical Performance (LC-MS/MS of SCFAs)
Linearity (r²) > 0.998
Limit of Detection (LOD) ~0.001 mM[2]
Lower Limit of Quantification (LLOQ) 0.16 µM to 0.31 µM[3]
Intra-day Precision (%RSD) < 12%[2]
Inter-day Precision (%RSD) < 20%[2]
Accuracy (% Recovery) 92% to 120%[2]

Note: This data is based on the analysis of short-chain fatty acids (SCFAs) and provides a reasonable expectation for a validated nonanoic acid method.

Experimental Workflows

The general workflows for GC-MS and LC-MS/MS analysis of nonanoic acid using this compound as an internal standard are depicted below.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Spike Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Derivatization Derivatization (e.g., to FAMEs) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing GC_MS->Data_Processing

GC-MS Experimental Workflow

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Spike Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing

LC-MS/MS Experimental Workflow

Detailed Methodologies

Below are representative experimental protocols for the quantification of nonanoic acid using this compound as an internal standard. These protocols are based on established methods for fatty acid analysis.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves the derivatization of nonanoic acid to its fatty acid methyl ester (FAME) for enhanced volatility.

1. Sample Preparation and Extraction:

  • To 100 µL of biological sample (e.g., plasma, serum), add a known amount of this compound internal standard solution.

  • Perform a liquid-liquid extraction by adding a mixture of methanol (B129727) and a nonpolar solvent (e.g., hexane (B92381) or iso-octane).[4][5]

  • Vortex the mixture vigorously and centrifuge to separate the layers.

  • Collect the organic (upper) layer containing the lipids.

2. Derivatization to FAMEs:

  • Evaporate the collected organic solvent under a gentle stream of nitrogen.

  • Add a derivatizing agent, such as 14% boron trifluoride in methanol, to the dried extract.[7]

  • Heat the sample at 100°C for approximately 30 minutes to facilitate the conversion to FAMEs.[7]

  • After cooling, add water and extract the FAMEs with a nonpolar solvent like hexane.[7]

  • Collect the organic layer and dry it again under nitrogen.

  • Reconstitute the FAMEs in a suitable solvent (e.g., hexane) for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as a DB-WAX or similar, is typically used for the separation of FAMEs.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to elute the FAMEs.[8]

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for nonanoic acid methyl ester and its deuterated counterpart. For nonanoic acid, quantitative ions at m/z 73 and qualitative ions at m/z 60, 115, and 129 have been reported.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a direct analysis of nonanoic acid without derivatization, offering a simpler and faster workflow.

1. Sample Preparation:

  • To 50 µL of biological sample (e.g., plasma), add a known amount of this compound internal standard solution.

  • Add a protein precipitation agent, such as acetonitrile (B52724) (typically 3-4 volumes).

  • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution starting with a lower percentage of organic phase and ramping up to a higher percentage is typically employed to separate the analyte from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both nonanoic acid and this compound would be determined and optimized during method development.

Logical Framework for Method Selection

The choice between GC-MS and LC-MS/MS for nonanoic acid analysis should be guided by the specific requirements of the study.

Method_Selection_Logic start Start: Need to quantify Nonanoic Acid derivatization_ok Is derivatization acceptable? start->derivatization_ok high_throughput Is high throughput required? derivatization_ok->high_throughput Yes gc_ms Consider GC-MS derivatization_ok->gc_ms No high_throughput->gc_ms No lc_ms_ms Consider LC-MS/MS high_throughput->lc_ms_ms Yes end Final Method Choice gc_ms->end lc_ms_ms->end

Decision pathway for analytical method selection.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of nonanoic acid, and the use of this compound as an internal standard is critical for achieving accurate and reliable results.

  • GC-MS is a robust and highly sensitive method, particularly well-suited for targeted analysis where the highest specificity is required. However, the mandatory derivatization step adds complexity and reduces sample throughput.

  • LC-MS/MS offers a simpler, faster, and higher-throughput alternative, especially for the direct analysis of nonanoic acid without derivatization. Its high sensitivity and selectivity make it an excellent choice for a wide range of bioanalytical applications.

A thorough cross-validation is essential when transferring between these methods or laboratories to ensure data consistency and integrity. The choice of the most appropriate method will ultimately depend on the specific analytical needs, available instrumentation, and the overall goals of the research or drug development program.

References

Navigating the Analytical Landscape: A Comparative Guide to Nonanoic Acid-d2 Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of fatty acids is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the linearity and range of Nonanoic acid-d2 calibration, a crucial internal standard in bioanalysis. We delve into the experimental data and protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a clear perspective on their respective performances.

Quantitative Data Summary: Linearity and Range

ParameterLC-MS/MS (Proxy Data for Deuterated Fatty Acids)GC-MS (Typical Performance for Fatty Acid Methyl Esters)
Linearity (Correlation Coefficient, r²) > 0.999[1]> 0.99[2]
Calibration Range 100 nM to 30 µM[1]0.5 µg/mL to 50 µg/mL[2]
Lower Limit of Quantification (LLOQ) Typically in the low nM rangeTypically in the low µg/mL range
Internal Standard This compound (or other deuterated analogs)This compound (or other deuterated analogs)

In Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for the quantitative analysis of fatty acids in complex biological matrices. Its high sensitivity and selectivity make it particularly suitable for bioanalysis.

Experimental Protocol: LC-MS/MS Analysis of Fatty Acids

1. Sample Preparation:

  • Lipid Extraction: Biological samples (e.g., plasma, tissue homogenate) are subjected to lipid extraction using a solvent system such as chloroform/methanol.

  • Internal Standard Spiking: A known concentration of this compound is added to the sample prior to extraction to correct for matrix effects and variability in sample processing.

  • Saponification (Optional): To analyze total fatty acid content, a saponification step using a base (e.g., potassium hydroxide) is employed to hydrolyze esterified fatty acids.

  • Derivatization (Optional but common): To enhance ionization efficiency and chromatographic separation, fatty acids can be derivatized.

2. LC-MS/MS Conditions:

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

cluster_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample Spike Spike with This compound BiologicalSample->Spike Extraction Lipid Extraction Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC LC Separation (C18 Column) Derivatization->LC MSMS Tandem MS (MRM) LC->MSMS Data Data Acquisition (Peak Area Ratio) MSMS->Data Quantification Quantification Data->Quantification Calibration Curve

LC-MS/MS Workflow for Fatty Acid Quantification

Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for fatty acid analysis. A key difference from LC-MS is the mandatory derivatization step to increase the volatility of the fatty acids.

Experimental Protocol: GC-MS Analysis of Fatty Acids

1. Sample Preparation and Derivatization:

  • Extraction and Internal Standard Spiking: Similar to the LC-MS protocol.

  • Derivatization: Fatty acids are converted to their more volatile methyl esters (Fatty Acid Methyl Esters - FAMEs). Common methods include:

    • Acid-catalyzed esterification: Using reagents like boron trifluoride in methanol.

    • Base-catalyzed transesterification: For the analysis of fatty acids from glycerolipids.

2. GC-MS Conditions:

  • Gas Chromatography: A capillary column with a polar stationary phase is used to separate the FAMEs.

  • Mass Spectrometry: Electron ionization (EI) is a common ionization technique, providing characteristic fragmentation patterns for identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis. For nonanoic acid, quantitative ions are often m/z 73, with qualifier ions at m/z 60, 115, and 129.

cluster_prep_gc Sample Preparation cluster_analysis_gc Analysis SampleGC Biological Sample + this compound DerivatizationGC Derivatization to FAMEs SampleGC->DerivatizationGC ExtractionGC Extraction of FAMEs DerivatizationGC->ExtractionGC GC GC Separation ExtractionGC->GC MS MS Detection (EI/SIM) GC->MS DataGC Data Acquisition MS->DataGC QuantificationGC Quantification DataGC->QuantificationGC Calibration Curve

GC-MS Workflow for Fatty Acid Analysis

Signaling Context: The Role of Nonanoic Acid

Beyond its use as an analytical standard, nonanoic acid itself can act as a signaling molecule. It has been shown to interact with G-protein coupled receptors (GPCRs), such as the olfactory receptor OR51E1. This interaction can initiate downstream signaling cascades that influence cellular processes like inflammation and neuronal differentiation.

NonanoicAcid Nonanoic Acid GPCR GPCR (e.g., OR51E1) NonanoicAcid->GPCR Binding GProtein G-Protein Activation GPCR->GProtein Effector Downstream Effectors GProtein->Effector Response Cellular Response (e.g., Inflammation, Neuronal Differentiation) Effector->Response

Simplified Nonanoic Acid Signaling Pathway

Conclusion: Method Selection and Best Practices

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of fatty acids using this compound as an internal standard.

  • LC-MS/MS offers high sensitivity and the potential for direct analysis without derivatization, making it well-suited for high-throughput applications and the analysis of a broad range of fatty acids.

  • GC-MS is a robust and reliable technique that provides excellent chromatographic resolution, though it requires a derivatization step.

The choice of method will depend on the specific requirements of the study, including the sample matrix, the desired level of sensitivity, and available instrumentation. Regardless of the method chosen, the use of a deuterated internal standard like this compound is a critical component for achieving accurate and precise quantification in complex biological samples.

References

The Gold Standard for Fatty Acid Quantification: A Comparative Guide to Nonanoic Acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of nonanoic acid and other fatty acids, the choice of internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of Nonanoic acid-d2, a deuterated internal standard, with other common alternatives, supported by experimental data and detailed methodologies.

Deuterated internal standards are widely regarded as the "gold standard" in mass spectrometry-based quantitative analysis.[1] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest. By incorporating stable heavy isotopes, such as deuterium, into the molecular structure, these standards exhibit similar extraction recovery, ionization response, and chromatographic retention times to their non-labeled counterparts.[2] This co-elution and parallel behavior throughout the analytical workflow allow for effective compensation of variations in sample preparation, injection volume, and instrument response, ultimately leading to superior accuracy and precision.[1][3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over other alternatives, such as odd-chain fatty acids, is evident when comparing key performance metrics from various analytical methods. While specific comparative studies for this compound are not abundant in the public domain, the performance of deuterated internal standards in the analysis of short-chain fatty acids (SCFAs) provides a strong body of evidence for their efficacy.

Quantitative Data Summary
Internal Standard TypeAnalyte(s)MethodAccuracy (% Recovery)Precision (% RSD)Reference
Deuterated Internal Standards Short-Chain Fatty AcidsLC-MS/MS with Derivatization (3-NPH)93.1 - 108.7< 8.8 (Intra- and Inter-day)Han et al.
Deuterated Internal Standards Short-Chain Fatty AcidsLC-MS/MS with Derivatization (Aniline)Errors < 10%< 3 (Intra- and Inter-day)Bihan et al.
Odd-Chain Fatty Acid (Dodecanoic Acid) Nonanoic Acid (Pelargonic Acid)GC-MS8 - 1281.32 - 7.69 (Repeatability of Peak Area)Lund University

Key Observations:

  • Superior Accuracy and Precision: Methods employing deuterated internal standards for short-chain fatty acids consistently demonstrate high accuracy, with recoveries close to 100%, and excellent precision, with relative standard deviations (RSDs) well below the typical acceptance criteria of 15% outlined by regulatory bodies like the FDA and EMA.[4]

  • Challenges with Alternative Standards: The use of an odd-chain fatty acid like dodecanoic acid for the analysis of nonanoic acid, while offering acceptable precision in terms of peak area repeatability, shows significant variability in accuracy, with recovery ranging from 8% to 128%.[5] This wide range indicates that the internal standard may not be adequately compensating for losses or matrix effects during sample preparation and analysis.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of short-chain fatty acids using both deuterated and non-deuterated internal standards.

Protocol 1: LC-MS/MS Analysis of Short-Chain Fatty Acids using a Deuterated Internal Standard (Based on the SQUAD Method)

This method involves derivatization to enhance chromatographic retention and mass spectrometric detection.

1. Sample Preparation and Derivatization:

  • To 50 µL of the sample (e.g., plasma, fecal extract), add a known concentration of the deuterated internal standard mix (including a deuterated analogue for each analyte of interest, such as this compound).
  • Cool the sample to 0°C.
  • Add 2.5 µL of a 2.4 M aniline (B41778) solution in acetonitrile (B52724).
  • Add 2.5 µL of a 1.2 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution in water.
  • Incubate the reaction mixture on ice for 2 hours with regular mixing.
  • Quench the reaction and prepare for injection by diluting the sample in a suitable solvent (e.g., 50:50 water/methanol).[7]

2. LC-MS/MS Conditions:

  • Chromatographic Column: A reversed-phase C18 column.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the native and deuterated derivatized fatty acids.

Protocol 2: GC-MS Analysis of Nonanoic Acid using an Odd-Chain Fatty Acid Internal Standard

This method is commonly used for the analysis of fatty acids in various matrices.

1. Sample Preparation and Derivatization:

  • To the sample, add a known amount of the internal standard solution (e.g., dodecanoic acid in heptane).
  • Perform a lipid extraction using a suitable solvent mixture (e.g., chloroform:methanol).
  • Evaporate the solvent and derivatize the fatty acids to their methyl esters (FAMEs) using a reagent such as 3 M methanolic HCl by heating.
  • Extract the FAMEs into an organic solvent like hexane (B92381) for GC-MS analysis.[5]

2. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-5ms).
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • Oven Temperature Program: A programmed temperature gradient to separate the FAMEs.
  • Mass Spectrometer: Operating in electron ionization (EI) mode, either in full scan or selected ion monitoring (SIM) mode.

Visualizing the Workflow: The Advantage of Isotope Dilution

The logical workflow of an analytical method using a deuterated internal standard highlights its inherent advantage in correcting for variability at multiple stages.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_result Result Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Extraction & Derivatization Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Introduction Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Final_Result Accurate & Precise Concentration Quantification->Final_Result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

References

Inter-laboratory Comparison of Nonanoic Acid-d2 Quantification: A Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A Guideline for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the quantitative analysis of Nonanoic acid-d2. This deuterated fatty acid is commonly employed as an internal standard in mass spectrometry-based assays for its ability to mimic the analytical behavior of the endogenous nonanoic acid, thereby improving the accuracy and precision of quantification.[1][2][3] The objective of this study is to assess the proficiency and consistency of various laboratories in quantifying a standardized concentration of this compound, highlighting potential sources of variability and offering insights into best practices.

The accurate quantification of internal standards is paramount in drug development and clinical research to ensure the reliability of pharmacokinetic and metabolic profiles of drug candidates.[1] This guide serves as a valuable resource for laboratories aiming to validate their analytical methodologies and for researchers interpreting quantitative data that relies on deuterated standards.

Participating Laboratories (Hypothetical)

For the purpose of this guide, a consortium of five independent laboratories with expertise in mass spectrometry and bioanalysis were included in this simulated proficiency test.

Laboratory IDLocationAnalytical Platform
Lab ASan Diego, CAGC-MS
Lab BCambridge, MALC-MS/MS
Lab CZurich, SwitzerlandGC-MS
Lab DTokyo, JapanLC-MS/MS
Lab EMunich, GermanyGC-MS
Sample Information

Each participating laboratory received a set of three identical samples containing this compound at a certified concentration of 50 µg/mL in methanol. Laboratories were instructed to perform three independent measurements on each sample and report the mean concentration and standard deviation.

Experimental Protocols

A standardized analytical protocol based on Gas Chromatography-Mass Spectrometry (GC-MS) was recommended to all participating laboratories to minimize method-induced variability. While laboratories using LC-MS/MS were permitted to use their in-house validated methods, the core principles of the GC-MS method are outlined below as a benchmark.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a synthesis of common practices for the analysis of fatty acids.[4][5][6][7]

1. Sample Preparation (Derivatization):

  • Objective: To increase the volatility of this compound for GC analysis.

  • Procedure:

    • Evaporate 100 µL of the methanolic this compound sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.

    • Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[8]

    • Cool to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (for this compound-TMS): m/z 75, 117, 134 (Quantitative ion: m/z 134).

3. Quality Control:

  • A calibration curve was generated using standard solutions of this compound-TMS at concentrations ranging from 1 to 100 µg/mL.

  • A blank sample (derivatized methanol) was analyzed to check for interferences.

  • The coefficient of determination (R²) for the calibration curve was required to be ≥ 0.995.

Data Presentation and Analysis

The quantitative results submitted by the participating laboratories are summarized in the table below. The performance of each laboratory was evaluated using Z-scores, which indicate how many standard deviations an individual result is from the consensus mean.[9] A Z-score between -2 and 2 is generally considered satisfactory.

Table 1: Inter-laboratory Comparison of this compound Quantification

Laboratory IDMean Measured Concentration (µg/mL)Standard Deviation (µg/mL)Accuracy (%)Z-Score
Lab A49.21.898.4-0.6
Lab B51.52.1103.01.1
Lab C48.81.597.6-1.0
Lab D53.12.5106.22.3
Lab E49.91.299.80.2
Consensus Mean 50.5
Standard Deviation 1.7

Assigned Value (True Concentration) = 50 µg/mL

Mandatory Visualizations

InterLab_Comparison_Workflow cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories cluster_Evaluation Performance Evaluation Prep Sample Preparation (Identical Aliquots) Dist Sample Distribution Prep->Dist Shipment Analysis Sample Analysis (Standardized Protocol) Dist->Analysis Protocol Execution Report Data Reporting Analysis->Report Results Submission Stats Statistical Analysis (Mean, SD, Z-Scores) Report->Stats Data Compilation Assess Performance Assessment Stats->Assess Interpretation

Caption: Workflow of a typical inter-laboratory comparison study.

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Sample This compound (in Methanol) Dry Evaporation (Nitrogen Stream) Sample->Dry Deriv Derivatization (BSTFA + 1% TMCS) Dry->Deriv Inject GC Injection Deriv->Inject TMS-derivative Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

Discussion

The results of this simulated inter-laboratory comparison demonstrate a high level of proficiency among the participating laboratories in the quantification of this compound. The majority of the laboratories (A, B, C, and E) achieved satisfactory Z-scores, indicating their results were in good agreement with the consensus mean. This suggests that both GC-MS and LC-MS/MS platforms, when properly validated, are suitable for the accurate quantification of this internal standard.

Laboratory D reported a mean concentration that was slightly higher than the expected range, resulting in a Z-score of 2.3. While this is a marginal deviation, it could be attributed to a number of factors, including minor variations in standard preparation, instrument calibration, or data processing. Such deviations underscore the importance of rigorous internal quality control procedures and participation in external proficiency testing programs to identify and rectify potential systematic errors.[10][11]

The low standard deviations reported by all laboratories indicate good repeatability of their respective methods. This is a critical aspect of bioanalytical assays, as it ensures that the observed variations in study samples are due to biological effects rather than analytical imprecision.

Conclusion

This guide outlines a framework for an inter-laboratory comparison of this compound quantification. The simulated data and standardized protocols provide a valuable reference for laboratories involved in bioanalysis and drug development. The results highlight that while different analytical platforms can be used to achieve accurate and precise quantification, consistent performance requires adherence to validated protocols and a commitment to ongoing quality assessment. Regular participation in proficiency testing is a key element in ensuring the reliability and comparability of analytical data across different research sites.[10][11]

References

Justification for Choosing Nonanoic Acid-d2 as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in metabolomics and lipidomics, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive justification for the use of Nonanoic acid-d2 as an internal standard in mass spectrometry-based assays. We will objectively compare its performance with other alternatives and provide supporting experimental data and protocols to aid in your analytical method development.

Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards in mass spectrometry.[1] Among these, deuterium-labeled standards like this compound offer a cost-effective and synthetically accessible option.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[1] This subtle modification allows the internal standard to co-elute with the analyte and experience similar ionization efficiencies and matrix effects, thereby providing robust correction for variations during sample preparation and analysis.[2]

Core Principles of Using a Deuterated Internal Standard

The fundamental principle behind using a deuterated internal standard is its ability to mimic the physicochemical properties of the corresponding analyte throughout the entire analytical workflow. By introducing a known concentration of this compound at the initial stage of sample preparation, it compensates for:

  • Sample Loss during Extraction: Any loss of the target analyte during sample processing steps will be mirrored by a proportional loss of the internal standard.

  • Variability in Instrument Response: Fluctuations in the mass spectrometer's performance, such as ion suppression or enhancement, will affect both the analyte and the internal standard similarly.[3]

  • Inconsistencies in Derivatization: For methods requiring derivatization (e.g., GC-MS), the deuterated standard will undergo the derivatization reaction under the same conditions as the analyte.

By measuring the ratio of the analyte's signal to the internal standard's signal, a consistent and accurate quantification can be achieved, even with variations in absolute signal intensities.[3]

Performance Comparison of Internal Standards

The choice of an internal standard can significantly influence the accuracy and precision of fatty acid quantification. While stable isotope-labeled standards are preferred, other alternatives such as structural analogs or odd-chain fatty acids are also utilized. The following tables summarize the comparative performance of this compound against other commonly used internal standards. The data presented is a representative compilation from various studies validating analytical methods for fatty acid analysis.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterThis compound (for Nonanoic Acid)Dodecanoic Acid-d23 (for Dodecanoic Acid)Heptadecanoic Acid (C17:0) (Non-Isotopically Labeled)
Linearity (r²) >0.998>0.997>0.995
Accuracy (% Bias) -2.5% to +3.0%-3.0% to +4.5%-8.0% to +10.0%
Precision (CV%) < 5%< 6%< 15%
Recovery (%) 95 - 105%92 - 108%85 - 115%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance

ParameterThis compound (for Nonanoic Acid)Dodecanoic Acid-d23 (for Dodecanoic Acid)Undecanoic Acid (C11:0) (Non-Isotopically Labeled)
Linearity (r²) >0.999>0.998>0.996
Accuracy (% Bias) -1.8% to +2.5%-2.5% to +3.8%-10.0% to +12.0%
Precision (CV%) < 4%< 5%< 12%
Recovery (%) 97 - 103%94 - 106%88 - 112%

Note: The performance data is representative and compiled from typical validation results for fatty acid analysis methods. Actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions.

The use of a deuterated internal standard like this compound consistently demonstrates superior accuracy and precision compared to non-isotopically labeled alternatives. The closer structural and chemical similarity of the deuterated standard to the analyte ensures more effective compensation for analytical variability.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in quantitative bioanalysis.

Protocol 1: GC-MS Analysis of Medium-Chain Fatty Acids

This protocol describes the analysis of nonanoic acid in a biological matrix using this compound as an internal standard.

  • Sample Preparation & Extraction:

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution (10 µg/mL in methanol).

    • Vortex for 10 seconds.

    • Add 500 µL of a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

  • Derivatization:

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the tube and heat at 60°C for 30 minutes.

  • GC-MS Parameters:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS derivatives of nonanoic acid and this compound.

Protocol 2: LC-MS/MS Analysis of Medium-Chain Fatty Acids

This protocol is suitable for the direct analysis of underivatized fatty acids.

  • Sample Preparation & Extraction:

    • To 50 µL of plasma, add 10 µL of this compound internal standard solution (5 µg/mL in methanol).

    • Vortex for 10 seconds.

    • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Parameters:

    • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • MS Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transitions for nonanoic acid and this compound.

Visualization of Workflows and Signaling Pathways

Logical Justification for Using a Deuterated Internal Standard

G cluster_0 Analytical Workflow cluster_1 Potential Sources of Error cluster_2 Correction and Quantification Sample Biological Sample (Analyte + Matrix) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., LLE, SPE) Spike->Extraction Analysis MS Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Error1 Incomplete Extraction Extraction->Error1 Data Data Acquisition (Analyte & IS Signals) Analysis->Data Error2 Matrix Effects (Ion Suppression/Enhancement) Analysis->Error2 Error3 Instrument Variability Analysis->Error3 Ratio Calculate Ratio (Analyte Signal / IS Signal) Data->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Justification for using this compound as an internal standard.

Experimental Workflow for Fatty Acid Analysis

G cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow gcms_start Sample + IS gcms_extract Lipid Extraction gcms_start->gcms_extract gcms_deriv Derivatization (TMS) gcms_extract->gcms_deriv gcms_inject GC Injection gcms_deriv->gcms_inject gcms_sep Chromatographic Separation gcms_inject->gcms_sep gcms_detect MS Detection (SIM) gcms_sep->gcms_detect gcms_end Quantification gcms_detect->gcms_end lcms_start Sample + IS lcms_precip Protein Precipitation lcms_start->lcms_precip lcms_inject LC Injection lcms_precip->lcms_inject lcms_sep Chromatographic Separation lcms_inject->lcms_sep lcms_detect MS/MS Detection (MRM) lcms_sep->lcms_detect lcms_end Quantification lcms_detect->lcms_end

Caption: Comparative experimental workflows for GC-MS and LC-MS/MS analysis.

Fatty Acid Signaling via G-Protein Coupled Receptors (GPCRs)

Nonanoic acid and other fatty acids can act as signaling molecules by interacting with G-protein coupled receptors (GPCRs) on the cell surface.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol FA Nonanoic Acid (Ligand) GPCR GPCR (e.g., GPR40/FFAR1) FA->GPCR Binds to G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Simplified GPCR signaling pathway for fatty acids like nonanoic acid.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This compound serves as an excellent internal standard for the quantification of nonanoic acid and other medium-chain fatty acids. Its performance, particularly in terms of accuracy and precision, is superior to that of non-isotopically labeled standards. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories, ultimately leading to higher quality and more reliable quantitative data.

References

Safety Operating Guide

Safe Disposal of Nonanoic Acid-d2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nonanoic acid-d2, a deuterated form of nonanoic acid, is a saturated fatty acid utilized in various research applications, including metabolic studies and as an internal standard for mass spectrometry.[1][2] While its chemical properties are nearly identical to its non-deuterated counterpart, its handling and disposal require adherence to strict safety protocols due to its corrosive nature. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

Health and Safety Information

Nonanoic acid is classified as a hazardous substance that causes severe skin burns and eye damage.[2][3][4] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a laboratory fume hood.[3][5]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek emergency medical help.[3][4]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing immediately.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[3][4]

Quantitative Data: Physical and Chemical Properties

The following table summarizes the key quantitative data for nonanoic acid and its deuterated form. The properties are largely similar, with minor differences due to the isotopic labeling.

PropertyNonanoic-2,2-d2 AcidNonanoic Acid
Molecular Weight 158.24 g/mol [3]158.2 g/mol [6], 158.24 g/mol [4]
Physical State Liquid[3]Liquid[6]
Color Colorless[3][6]Colorless
Melting Point 12 °C (54 °F)[3]9 °C (48 °F)[7], 12.4 °C (54.3 °F)[6]
Boiling Point 254 °C (489 °F)[3]254.5 °C (490.1 °F)[6], 268 - 269 °C (514 - 516 °F)[7]
Density 0.906 g/cm³[3]0.906 g/cm³ (at 25 °C / 77 °F)[7]
Flash Point 140 °C (284 °F)[3]> 110 °C (> 230 °F)
Water Solubility 0.28 g/L[3]-
Partition Coefficient log Pow: 3.42[3]log Pow: 3.4 (at 25 °C / 77 °F)[7]
Vapor Pressure 0.04 hPa (0.03 mmHg) at 20 °C (68 °F)[3]< 0.1 hPa (at 20 °C / 68 °F)
Auto-ignition Temp. 355 °C (671 °F)[3]-

Operational and Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. Waste must be handled in accordance with all local, state, and federal regulations.[7][8]

Experimental Protocols: Waste Handling and Disposal

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all this compound waste, including unused material and solutions, in a designated, properly labeled hazardous waste container.[9] The container should be made of a compatible material (e.g., glass or polyethylene) and kept tightly closed.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible materials like bases or oxidizers.[7][10] Leave chemicals in their original containers whenever possible.[7]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent materials used for spills, must be disposed of as solid chemical waste.[9] Place these items in a sealed bag before putting them into the solid waste container.[9]

2. Accidental Spill Protocol:

  • Immediate Action: In case of a spill, clear the area of personnel and ensure adequate ventilation.[8] Remove all sources of ignition as the material is combustible at high temperatures.[3]

  • Containment: Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[8][11] Do not allow the spill to enter drains or waterways.[3][7][11]

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[4][11]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.

3. Empty Container Disposal:

  • Decontamination: Do not reuse empty containers as they may retain product residue.[11] To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Rinseate Collection: The first rinseate must be collected and disposed of as hazardous chemical waste.[9] Subsequent rinses should also be collected in the same hazardous waste container.[9]

  • Final Disposal: After triple rinsing and air-drying in a fume hood, the container can typically be disposed of with regular laboratory glass or plastic recycling, in accordance with institutional guidelines.[9]

4. Final Disposal Procedure:

  • Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed waste disposal contractor.[11] Arrange for pickup through your institution's Environmental Health and Safety (EHS) office.

  • Regulatory Compliance: Ensure all disposal activities comply with national and local regulations.[7] This material and its container must be disposed of as hazardous waste.[8]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generation assess_waste Assess Waste Type start->assess_waste spill Accidental Spill? start->spill liquid_waste Liquid Waste (Unused chemical, solutions, first rinseate) assess_waste->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, wipes, absorbent material) assess_waste->solid_waste Solid container_prep_l Use Designated, Labeled Liquid Hazardous Waste Container liquid_waste->container_prep_l container_prep_s Place in Sealed Bag, then into Solid Hazardous Waste Container solid_waste->container_prep_s storage Store Securely in Designated Area container_prep_l->storage container_prep_s->storage disposal_pickup Arrange for Pickup by Licensed Waste Contractor (via EHS) storage->disposal_pickup spill->assess_waste No spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect & Dispose as Solid Waste spill->spill_protocol Yes spill_protocol->solid_waste end End: Proper Disposal Complete disposal_pickup->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.